molecular formula C13H19NO4S B563729 Probenecid-d14

Probenecid-d14

Cat. No.: B563729
M. Wt: 299.45 g/mol
InChI Key: DBABZHXKTCFAPX-YTSTUSJFSA-N
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Description

Probenecid-d14 is intended for use as an internal standard for the quantification of probenecid by GC- or LC-MS. Probenecid is a benzoic acid derivative that inhibits organic anion transporters (OATs) but activates the transient receptor potential (TRP) channel TRPV2. It inhibits OAT1, OAT3, and OAT6 with Ki values of 6.3, 9.0, and 8.4 µM, respectively, as well as OAT2 with an IC50 value of 0.67 µM. It is a poor inhibitor of the organic cation transporters OCT1 and OCT2 (IC50 = 1.6 and 1.7 mM, respectively). It also acts as an agonist of TRPV2 (EC50 = 31.9 µM), eliciting nociceptive behavior under inflammatory conditions in mice. Formulations containing probenecid have been used in the treatment of gouty arthritis.>

Properties

IUPAC Name

4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBABZHXKTCFAPX-YTSTUSJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Probenecid-d14 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Probenecid-d14: A Technical Guide for Researchers

Introduction

This compound is the deuterated form of Probenecid, a well-established uricosuric agent. In this compound, fourteen hydrogen atoms on the two propyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Probenecid.[1] Its primary application is as a labeled inhibitor of the Multidrug Resistance-Associated Protein (MRP), which prevents the cellular efflux of active compounds.[1]

Like its non-labeled counterpart, this compound is a synthetic sulfonamide derivative.[2][3] Probenecid itself was originally developed to reduce the renal excretion of penicillin, thereby increasing its plasma concentration.[4][5] It was later found to be a potent inhibitor of uric acid reabsorption in the kidneys, leading to its primary clinical use in the treatment of gout and hyperuricemia.[6][7]

This guide provides an in-depth overview of the chemical properties, mechanism of action, synthesis, and analytical methodologies related to this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

This compound shares most of its chemical and physical properties with the non-deuterated Probenecid, with the primary difference being its increased molecular weight due to the deuterium atoms. The properties are summarized in the table below.

PropertyValue (this compound)Value (Probenecid)Reference
IUPAC Name 4-[(Dipropylamino-d14)sulfonyl]benzoic Acid4-(Dipropylsulfamoyl)benzoic acid[1]
Synonyms -Benemid, Probalan, p-(Dipropylsulfamoyl)benzoic acid[2][6][7]
Molecular Formula C₁₃H₅D₁₄NO₄SC₁₃H₁₉NO₄S[1][2]
Molecular Weight 299.45 g/mol 285.36 g/mol [1][2]
Physical Description -White or nearly white, fine, crystalline powder. Odorless with a slightly bitter taste.[2]
Solubility -Soluble in dilute alkali, alcohol, chloroform, and acetone. Practically insoluble in water and dilute acids.[8][9]
pKa (Strongest Acidic) -3.53[10]

Mechanism of Action

Probenecid exerts its biological effects by interacting with various membrane transport proteins. While its classical use is centered on renal transporters, recent research has unveiled its interaction with other channels, opening new avenues for its application in research.[4][9]

  • Inhibition of Renal Organic Anion Transporters (OATs) : Probenecid is a classical competitive inhibitor of organic acid transport in the kidneys.[11] It primarily targets Organic Anion Transporter 1 (OAT1) and Urate Transporter 1 (URAT1) in the proximal tubules of the kidneys.[12] By inhibiting URAT1, it blocks the reabsorption of uric acid from the urine back into the bloodstream, leading to increased urinary excretion of uric acid and a decrease in serum urate levels.[10][12] This is the primary mechanism for its use in treating gout.[6]

  • Inhibition of Drug Efflux : The same mechanism allows Probenecid to inhibit the renal secretion of many weak organic acid drugs, such as penicillin, certain cephalosporins, and other β-lactam antibiotics.[10][13] By competing for the same transporters, it increases the plasma concentrations and prolongs the effects of these drugs.[7]

  • Interaction with Other Proteins :

    • Pannexin 1 (Panx1) Hemichannels : Probenecid is known to block Panx1 hemichannels, which are involved in inflammasome activation and the release of pro-inflammatory signals.[6][9] This action contributes to its anti-inflammatory properties and makes it a useful tool for studying neuroinflammation.[6][9]

    • Transient Receptor Potential Vanilloid 2 (TRPV2) : More recently, Probenecid has been identified as a potent and selective agonist of TRPV2 channels.[4][5] This discovery has spurred research into its potential effects on the cardiovascular system, where TRPV2 channels are expressed in cardiomyocytes.[4]

Probenecid_Mechanism Mechanism of Action of Probenecid cluster_other Other Cellular Targets URAT1 URAT1 Transporter UricAcid_Urine Uric Acid OAT1 OAT1 Transporter Drug_Urine Anionic Drugs OAT1->Drug_Urine UricAcid_Blood Uric Acid UricAcid_Blood->URAT1 Reabsorption Drug_Blood Anionic Drugs (e.g., Penicillin) Drug_Blood->OAT1 Secretion Panx1 Pannexin 1 Channel TRPV2 TRPV2 Channel Probenecid Probenecid / this compound Probenecid->URAT1 Inhibits Probenecid->OAT1 Inhibits Probenecid->Panx1 Blocks Probenecid->TRPV2 Activates

Probenecid's diverse molecular targets.

Experimental Protocols

Synthesis of Probenecid

The synthesis of this compound would follow the same chemical route as Probenecid, but using a deuterated starting material (di-n-propylamine-d14). The general synthesis involves the formation of an amide bond between 4-carboxybenzene sulfonamide and di-n-propylamine.[14]

Materials:

  • 4-Carboxybenzene sulfonamide (PSBA)

  • Di-n-propylamine (or Di-n-propylamine-d14 for the labeled compound)

  • Methanol

  • Sulfuric Acid

  • Deionized Water

  • Acetone

Protocol:

  • Reaction Setup : In a reaction vessel under constant stirring, charge 4.5 mL of Methanol at room temperature (25-30 °C).[14]

  • Addition of Reactants : Add 1.5 g of 4-carboxybenzene sulfonamide to the vessel, followed by an additional 3 mL of Methanol.[14]

  • Catalyst Addition : Slowly add 1.5 mL of concentrated Sulfuric Acid dropwise, maintaining the temperature between 15-25 °C.[14] (Note: This step esterifies the carboxylic acid to protect it during the subsequent sulfonamide formation, which is a common strategy, though the reference describes a one-pot process). A more direct method involves reacting 4-carboxybenzene sulfonamide with di-n-propylamine.[14] For salt formation as a purification or modification step, Probenecid (1 mmol) can be dissolved in a solvent like acetone.[3]

  • Heating : Heat the reaction mixture to 60-65 °C and maintain for approximately 8 hours with continuous stirring.[14]

  • Solvent Removal : Distill off the Methanol under atmospheric pressure, then apply a high vacuum to remove residual solvent.[14]

  • Work-up : Cool the resulting mass to 25-30 °C and add 4.5 mL of deionized water to precipitate the product.[14]

  • Purification : The crude product can be filtered, dried, and further purified by recrystallization, for example from an acetone-water mixture.

Analytical Method: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of Probenecid in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids.[2][15] When analyzing Probenecid, this compound is an ideal internal standard for LC-MS methods.

Instrumentation & Conditions:

  • HPLC System : A standard HPLC system with a UV detector or a Mass Spectrometer (MS).

  • Column : C18 reverse-phase column (e.g., 5 µm particle size, 100 x 4.6 mm).[16]

  • Mobile Phase : A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of phosphate buffer (pH 5) and acetonitrile in a 70:30 (v/v) ratio.[16]

  • Flow Rate : 1.0 mL/min.[16]

  • Detection : UV detection at 254 nm.[16]

  • Internal Standard : this compound for LC-MS analysis of Probenecid.

Sample Preparation (for biological fluids):

  • Protein Precipitation : To a plasma or serum sample, add a protein precipitating agent like acetonitrile or methanol.

  • Internal Standard Spiking : Spike the sample with a known concentration of this compound.

  • Centrifugation : Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Injection : Collect the supernatant and inject a specific volume into the HPLC system.

Workflow and Visualization

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Probenecid in a research setting using this compound as an internal standard.

Experimental_Workflow Workflow for Probenecid Quantification using LC-MS cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Collect Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with this compound (Internal Standard) Sample->Spike Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge to Pellet Debris Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject Sample into HPLC Supernatant->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. Mass Spectrometry Detection (MRM Mode) Separate->Detect Integrate 9. Integrate Peak Areas (Probenecid & this compound) Detect->Integrate Ratio 10. Calculate Peak Area Ratio Integrate->Ratio Quantify 11. Quantify Concentration (using Calibration Curve) Ratio->Quantify Result Final Concentration of Probenecid Quantify->Result

LC-MS quantification workflow.

Applications in Research

The unique properties of Probenecid and its deuterated analog make them versatile tools in scientific research.

  • Pharmacokinetic (PK) Studies : this compound is an excellent internal standard for mass spectrometry-based bioanalysis, allowing for precise and accurate quantification of Probenecid in biological samples during PK studies.

  • Drug-Drug Interaction Studies : Probenecid is used to investigate the role of OATs in the renal clearance of other drugs.[11] By co-administering Probenecid, researchers can determine if a new chemical entity is a substrate of these transporters.

  • Neuroinflammation Research : As a blocker of Pannexin 1 channels, Probenecid is used in preclinical models to study the mechanisms of neuroinflammation and its role in neurodegenerative diseases.[9]

  • Cardiovascular Research : The discovery of Probenecid as a TRPV2 agonist has opened up its use as a pharmacological tool to probe the function of TRPV2 channels in cardiac muscle and the vascular system.[4]

  • MRP Inhibition : this compound serves as a labeled inhibitor to study the function and inhibition of Multidrug Resistance-Associated Proteins (MRPs), which are critical in cancer drug resistance and the transport of various molecules across cell membranes.[1]

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Probenecid-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Probenecid-d14, a deuterated analog of the uricosuric agent Probenecid. This document details the synthetic pathway, experimental protocols, and analytical data essential for the preparation and characterization of this important research compound.

Introduction to Probenecid and its Deuterated Analog

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a well-established pharmaceutical agent used in the treatment of gout and hyperuricemia. It functions by inhibiting the renal tubular reabsorption of uric acid, thereby increasing its excretion. In addition to its uricosuric activity, Probenecid is also known to inhibit the renal tubular secretion of various drugs, a property that has been exploited to increase the plasma concentrations of certain antibiotics.

This compound is a stable isotope-labeled version of Probenecid, in which all fourteen hydrogen atoms on the two n-propyl groups have been replaced with deuterium. Its IUPAC name is 4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. The deuterium substitution provides a distinct mass shift without significantly altering the compound's chemical and physical properties.

Synthetic Pathway of this compound

The synthesis of this compound follows a convergent approach, wherein the two key precursors, p-carboxybenzene sulfonyl chloride (1) and di-(n-propyl-d7)-amine (2) , are synthesized or procured separately and then coupled in the final step to yield the target molecule, This compound (3) .

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Preparation of Key Precursors cluster_1 Final Coupling Reaction p_toluenesulfonic_acid p-Toluenesulfonic acid oxidation Oxidation p_toluenesulfonic_acid->oxidation e.g., KMnO4 p_carboxybenzoic_acid p-Carboxybenzoic acid oxidation->p_carboxybenzoic_acid chlorosulfonation Chlorosulfonation p_carboxybenzoic_acid->chlorosulfonation ClSO3H p_carboxybenzene_sulfonyl_chloride p-Carboxybenzene sulfonyl chloride (1) chlorosulfonation->p_carboxybenzene_sulfonyl_chloride coupling Coupling Reaction p_carboxybenzene_sulfonyl_chloride->coupling di_n_propyl_d7_amine di-(n-propyl-d7)-amine (2) (Commercially Available) di_n_propyl_d7_amine->coupling Probenecid_d14 This compound (3) coupling->Probenecid_d14

Caption: General synthetic scheme for this compound.

Experimental Protocols

Synthesis of p-Carboxybenzene Sulfonyl Chloride (1)

The precursor, p-carboxybenzene sulfonyl chloride, can be synthesized from p-toluenesulfonic acid through a two-step process involving oxidation followed by chlorosulfonation. Alternatively, it can be prepared from p-aminobenzoic acid via diazotization and subsequent reaction with sulfur dioxide and chlorine. A detailed procedure starting from p-toluenesulfonic acid is outlined below.

Step 1: Oxidation of p-Toluenesulfonic Acid to p-Carboxybenzoic Acid

A solution of potassium permanganate in water is added dropwise to a stirred solution of p-toluenesulfonic acid in water at a controlled temperature. The reaction mixture is then heated to reflux until the purple color of the permanganate disappears. After cooling, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate p-carboxybenzoic acid, which is then collected by filtration and dried.

Step 2: Chlorosulfonation of p-Carboxybenzoic Acid

p-Carboxybenzoic acid is treated with an excess of chlorosulfonic acid. The mixture is heated gently to initiate the reaction, which is then allowed to proceed to completion. The reaction mixture is carefully poured onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the p-carboxybenzene sulfonyl chloride. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound (3)

The final step involves the nucleophilic substitution reaction between p-carboxybenzene sulfonyl chloride and the commercially available di-(n-propyl-d7)-amine.

Reaction Scheme:

Coupling_Reaction reactant1 p-Carboxybenzene sulfonyl chloride (1) plus + reactant2 di-(n-propyl-d7)-amine (2) arrow Base (e.g., Pyridine) Solvent (e.g., CH2Cl2) product This compound (3) arrow->product

Caption: Final coupling step in the synthesis of this compound.

Experimental Procedure:

To a stirred solution of di-(n-propyl-d7)-amine (1.0 eq) and a suitable base such as pyridine or triethylamine (1.1 eq) in an inert solvent like dichloromethane or diethyl ether at 0 °C, a solution of p-carboxybenzene sulfonyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography.

Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white crystalline solid. A patent for the synthesis of non-deuterated probenecid suggests a water-phase synthesis with a reaction temperature of 40-50 °C, which after acidification with hydrochloric acid to a pH of 2-3, yields the product with a purity of 98.7% and a yield of 90.9%.[1]

Isotopic Labeling Process

The isotopic labeling in this compound is introduced through the use of the deuterated starting material, di-(n-propyl-d7)-amine. In this molecule, all seven hydrogen atoms on each of the two propyl chains are replaced by deuterium. This high level of deuteration is crucial for its use as an internal standard, as it minimizes the isotopic overlap with the non-labeled analyte in mass spectrometric analysis. The deuterium atoms are stable and do not exchange under normal physiological or analytical conditions.

Data Presentation

Physicochemical Properties
PropertyValue for this compound
Molecular Formula C₁₃H₅D₁₄NO₄S
Molecular Weight 299.45 g/mol
IUPAC Name 4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid
CAS Number 1189657-87-1
Appearance White to off-white solid
Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. Actual experimental data should be acquired to confirm the structure and purity.

Table 1: Predicted ¹H NMR Data (in a suitable deuterated solvent, e.g., CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d2HAromatic protons ortho to -COOH
~7.9d2HAromatic protons ortho to -SO₂N-
~10-12br s1HCarboxylic acid proton

Note: The signals corresponding to the n-propyl groups will be absent in the ¹H NMR spectrum due to complete deuteration.

Table 2: Predicted ¹³C NMR Data (in a suitable deuterated solvent, e.g., CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic acid)
~145Aromatic C-SO₂
~135Aromatic C-COOH
~130Aromatic CH
~128Aromatic CH
~49N-CD₂ (septet due to C-D coupling)
~22CD₂ (septet due to C-D coupling)
~11CD₃ (septet due to C-D coupling)

Table 3: Predicted Mass Spectrometry Data (ESI-)

m/zIon
298.18[M-H]⁻

Note: The exact mass will be higher than that of non-deuterated Probenecid due to the 14 deuterium atoms.

Conclusion

The synthesis of this compound is a well-defined process that relies on the coupling of two key intermediates. The availability of the deuterated amine precursor simplifies the overall synthetic effort. This technical guide provides the necessary information for researchers and drug development professionals to understand and potentially replicate the synthesis and characterization of this important analytical standard. The use of this compound is critical for accurate and reliable quantification of Probenecid in various biological matrices, thereby supporting crucial research in pharmacology and drug metabolism.

References

Probenecid-d14: A Technical Guide to its Certificate of Analysis and Purity Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for Probenecid-d14, a deuterated analog of Probenecid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical and pharmacokinetic studies.

Certificate of Analysis: Key Specifications

A Certificate of Analysis (CofA) for this compound provides critical information regarding its identity, purity, and quality. The following table summarizes the typical quantitative data found on a CofA for this reference standard.

ParameterSpecificationTypical Value
Chemical Identity
Chemical Name4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid4-[bis(heptadeuteriopropyl)sulfamoyl]benzoic acid
CAS Number1189657-87-11189657-87-1
Molecular FormulaC₁₃H₅D₁₄NO₄SC₁₃H₅D₁₄NO₄S[1]
Molecular Weight299.45 g/mol 299.45 g/mol [1]
Purity
Purity by HPLC≥95%>95%[2]
Isotopic PurityReport Value≥98%
Residual SolventsPer USP <467>Complies
Physical Properties
AppearanceWhite to off-white solidWhite solid
SolubilitySoluble in DMSO, MethanolSoluble in DMSO and Methanol
Storage and Handling
Storage Temperature2-8°CRecommended at 4°C[2]

Purity Standards and Analytical Methodologies

The establishment of purity is a critical aspect of qualifying this compound as a reference standard. This is achieved through a combination of analytical techniques, each providing orthogonal information about the compound's integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and separating it from any potential impurities. A validated stability-indicating HPLC method is essential for accurate quantification.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of aqueous buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Working solutions are prepared by diluting the stock solution to a suitable concentration for analysis.

  • Data Analysis: The purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.

  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Ionization Mode: ESI in either positive or negative ion mode. For Probenecid, negative ion mode is often effective due to the presence of the carboxylic acid group.

  • Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of this compound (m/z 298.18 for [M-H]⁻).

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC-MS system. For direct infusion, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water with a small amount of base like ammonium hydroxide for negative mode) and infused at a constant flow rate.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion. The isotopic distribution of the molecular ion peak is examined to confirm the high level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound, confirming the positions of the deuterium labels and the overall integrity of the molecule. Both ¹H and ¹³C NMR are typically employed.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

  • ¹H NMR: The ¹H NMR spectrum is acquired to identify the signals from the non-deuterated protons, primarily those on the aromatic ring. The absence or significant reduction of signals corresponding to the propyl groups confirms successful deuteration.

  • ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are analyzed to confirm that the structure is consistent with that of this compound.

Signaling Pathway and Experimental Workflow Visualizations

To further aid in the understanding of Probenecid's mechanism and the process of its characterization, the following diagrams are provided.

Probenecid_Signaling_Pathway cluster_blood Bloodstream URAT1 URAT1 Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood OAT1_3 OAT1 / OAT3 Uric_Acid_Lumen Uric Acid OAT1_3->Uric_Acid_Lumen Uric_Acid_Lumen->URAT1 Uric_Acid_Blood->OAT1_3 Probenecid_Blood Probenecid Probenecid_Blood->URAT1 Inhibits Probenecid_Blood->OAT1_3 Inhibits Reference_Standard_Workflow start Synthesis of This compound purification Purification start->purification prelim_char Preliminary Characterization (TLC, Melting Point) purification->prelim_char hplc HPLC Analysis (Purity) prelim_char->hplc ms Mass Spectrometry (Identity & Isotopic Purity) prelim_char->ms nmr NMR Spectroscopy (Structural Confirmation) prelim_char->nmr cofa Certificate of Analysis Generation hplc->cofa ms->cofa nmr->cofa release Reference Standard Qualified cofa->release

References

Methodological & Application

Application Note: Probenecid-d14 as an Internal Standard for the Sensitive and Accurate Quantification of Probenecid in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probenecid is a uricosuric agent that is also used to increase the plasma concentration of certain antibiotics. Accurate and reliable quantification of probenecid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies. The use of a stable isotope-labeled internal standard, such as Probenecid-d14, is the gold standard for quantitative LC-MS/MS analysis.[1] Deuterated internal standards closely mimic the analyte's chemical and physical properties, leading to improved accuracy and precision by compensating for variability in sample preparation, chromatography, and ionization.[1][2] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of probenecid in human plasma and dried blood spots (DBS) using a validated LC-MS/MS method.[3]

Principle

This method utilizes a robust solid-phase extraction (SPE) procedure to isolate probenecid and the internal standard, this compound, from the biological matrix. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of formic acid in water and methanol.[3] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]

Experimental Workflow

experimental_workflow sample Plasma or DBS Sample add_is Spike with this compound (IS) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Dry Down & Reconstitute elute->dry_recon inject Inject into LC-MS/MS dry_recon->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometry (MRM Mode) separation->detection quant Quantification (Analyte/IS Peak Area Ratio) detection->quant report Report Concentration quant->report

Caption: LC-MS/MS workflow for Probenecid quantification.

Experimental Protocols

Materials and Reagents
  • Probenecid and this compound reference standards

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

  • Dried blood spot collection cards

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

For Plasma Samples:

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 500 µL of 0.1% formic acid and sonicate for 30 minutes.[3]

  • Centrifuge the samples at 3500 rpm for 10 minutes.[3]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.2% formic acid.[3]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.[3]

  • Elute the analytes with 1 mL of 1% formic acid in methanol, followed by 1 mL of 80% acetonitrile.[3]

  • Evaporate the eluate to dryness under a stream of nitrogen at 45°C.[3]

  • Reconstitute the residue in 150 µL of a solution containing 0.1% formic acid and methanol (60:40, v/v).[3]

  • Centrifuge and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

For Dried Blood Spot (DBS) Samples:

  • Punch a 4 mm diameter disc from the DBS card.

  • Add 50 µL of triple distilled water and vortex for 10 minutes.[3]

  • Add 150 µL of a 4:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid and vortex for 10 minutes.[3]

  • Spike with 10 µL of the this compound internal standard.[3]

  • Proceed with the sonication, centrifugation, and SPE steps as described for plasma samples.[3]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Acquity UPLC® BEH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.05% Formic acid in water
Mobile Phase B 0.05% Formic acid in methanol
Flow Rate 0.2 mL/min
Gradient Start with 35% B, increase to 70% B over 6 minutes.
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 4°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Nebulizer Gas 2.0 L/min
Heating Gas 10 L/min
Drying Gas 10 L/min
Interface Temperature 375°C
DL Temperature 250°C
Heat Block Temperature 400°C
Detection Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for Probenecid and this compound should be optimized by infusing standard solutions into the mass spectrometer.

Method Validation and Performance

A comprehensive method validation should be performed according to regulatory guidelines to ensure the reliability of the results.[3] Key validation parameters are summarized below.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Calibration curve with at least 7 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Precision and Accuracy For quality control (QC) samples at low, medium, and high concentrations, the precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (% deviation from nominal) should be within ±15% (±20% at LLOQ).[3]
Recovery Consistent and reproducible recovery of the analyte and internal standard.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and internal standard.[5]
Stability Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, bench-top (room temperature), and long-term storage.[3]
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.[3]

Probenecid and Organic Anion Transporters (OATs)

Probenecid is a well-known inhibitor of organic anion transporters (OATs), particularly OAT1 and OAT3, which are primarily located in the kidneys.[6][7][8] This inhibition is the mechanism by which probenecid increases the plasma concentration of co-administered drugs that are substrates for these transporters. Understanding this interaction is crucial in drug development to assess potential drug-drug interactions.

signaling_pathway Probenecid Probenecid OATs Organic Anion Transporters (OAT1, OAT3) Probenecid->OATs Inhibits Drug Co-administered Drug (OAT Substrate) Plasma_Concentration Increased Plasma Concentration of Drug Probenecid->Plasma_Concentration Leads to Renal_Excretion Renal Excretion OATs->Renal_Excretion Mediates Drug->OATs Substrate for Renal_Excretion->Plasma_Concentration Reduces

Caption: Mechanism of Probenecid-induced drug interaction.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly selective, sensitive, and robust method for the quantification of probenecid in biological matrices. The detailed protocol and validation guidelines presented in this application note offer a reliable framework for researchers in clinical and preclinical drug development to obtain high-quality data for pharmacokinetic and drug interaction studies. The stable isotope-labeled internal standard is key to mitigating matrix effects and other sources of variability, ensuring the accuracy and reproducibility of the results.[1][2]

References

Application Note: Quantitative Analysis of Probenecid in Human Plasma by LC-MS/MS using Probenecid-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Probenecid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Probenecid-d14, to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction, which provides excellent sample cleanup and high recovery. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability. This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the quantification of Probenecid in plasma.

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia.[1] It is also co-administered with certain antibiotics, such as penicillins and cephalosporins, to increase their plasma concentrations by inhibiting their renal excretion.[1] Accurate and reliable quantification of Probenecid in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy and safety. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This application note provides a comprehensive protocol for the extraction and quantification of Probenecid in human plasma. The method is highly sensitive, with a lower limit of quantification (LLOQ) of 1 ng/mL, and covers a wide dynamic range suitable for clinical sample analysis.

Experimental

Materials and Reagents
  • Probenecid certified reference standard

  • This compound certified reference standard

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • Liquid chromatograph (e.g., Agilent 1290 Infinity II LC system)

  • Triple quadrupole mass spectrometer (e.g., Agilent 6470A Triple Quadrupole LC/MS)

  • Nitrogen generator

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Positive pressure manifold for SPE

Stock and Working Solutions
  • Probenecid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Probenecid in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Probenecid stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The this compound working solution (internal standard) should be prepared at an appropriate concentration in the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.

  • Sample Loading: To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution and 500 µL of 0.2% formic acid. Vortex mix and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of a solution containing 1% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 45°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase starting composition (e.g., 60:40 0.1% formic acid in water:methanol). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.05% formic acid in water

  • Mobile Phase B: 0.05% formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.040
2.095
2.595
2.640
4.040
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Probenecid286.1198.115
This compoundSee NoteSee NoteSee Note

Results and Discussion

Method Validation

The bioanalytical method was validated according to the principles outlined in regulatory guidelines.[2][3][4] The validation parameters assessed included linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for Probenecid in human plasma. A weighting factor of 1/x² was applied to the linear regression. The correlation coefficient (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results demonstrated that the accuracy was within ±15% of the nominal values (±20% for LLOQ), and the precision (expressed as the coefficient of variation, %CV) was ≤ 15% (≤ 20% for LLOQ), which is within the acceptable limits for bioanalytical method validation.[5]

Recovery and Matrix Effect

The extraction recovery of Probenecid from human plasma was determined to be consistent and high across the different QC levels. The use of the deuterated internal standard, this compound, effectively compensated for any potential matrix effects, ensuring the reliability of the quantitative results.

Stability

Probenecid was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability at -80°C.

Quantitative Data Summary

ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Accuracy Within ±15% (±20% for LLOQ)
Inter-day Accuracy Within ±15% (±20% for LLOQ)
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Extraction Recovery Consistent and high
Matrix Effect Compensated by Internal Standard
Bench-top Stability Stable
Freeze-Thaw Stability Stable
Long-term Stability (-80°C) Stable

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) IS Add this compound (IS) Plasma->IS Acid Add 0.2% Formic Acid IS->Acid Vortex1 Vortex Mix Acid->Vortex1 SPE_Load Load onto Conditioned SPE Vortex1->SPE_Load SPE_Wash Wash SPE (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (1% FA in MeOH) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Probenecid Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of Probenecid in plasma.

Validation_Parameters cluster_performance Method Performance Characteristics MethodValidation Bioanalytical Method Validation Linearity Linearity & Range MethodValidation->Linearity Sensitivity Sensitivity (LLOQ) MethodValidation->Sensitivity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of Probenecid in human plasma. The use of solid-phase extraction for sample preparation and a stable isotope-labeled internal standard ensures high data quality. The method has been thoroughly validated and is suitable for use in clinical and pharmaceutical research settings for the analysis of Probenecid.

References

Probenecid-d14 in Pharmacokinetic and Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Probenecid-d14 in pharmacokinetic and drug metabolism (DMPK) studies. This compound, a deuterium-labeled analog of Probenecid, serves as an invaluable tool, primarily as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its use significantly enhances the accuracy and precision of quantifying Probenecid in biological matrices.

Introduction to Probenecid and the Role of Deuteration

Probenecid is a uricosuric agent that inhibits the renal tubular secretion of a variety of weak organic acids, thereby increasing their plasma concentrations.[1][2] This property has led to its clinical use in enhancing the efficacy of certain antibiotics and in the management of gout.[1][2] In the context of drug development, Probenecid is often used as an inhibitor of organic anion transporters (OATs) to investigate the renal excretion pathways of new chemical entities.

Deuterium-labeled compounds, such as this compound, are stable isotope-labeled (SIL) analogs of a drug molecule. In DMPK studies, SIL compounds are the gold standard for use as internal standards in quantitative bioanalysis.[3][4] The key advantages of using a SIL IS include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to unlabeled Probenecid, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer.

  • Minimal Isotopic Effect: The mass difference between Probenecid and this compound allows for their distinct detection by the mass spectrometer without significantly altering the drug's metabolic fate in most cases.

  • Improved Accuracy and Precision: By mimicking the analyte throughout sample extraction, chromatography, and ionization, the SIL IS effectively compensates for variability in sample preparation and instrument response, leading to more reliable data.

Application of this compound in DMPK Studies

The primary application of this compound is as an internal standard for the accurate quantification of Probenecid in various biological matrices (e.g., plasma, urine, tissue homogenates). This is crucial for:

  • Pharmacokinetic (PK) Studies: Determining key PK parameters of Probenecid such as area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2).

  • Drug-Drug Interaction (DDI) Studies: Investigating the inhibitory effect of Probenecid on the renal clearance of other drugs.

  • Metabolite Identification and Quantification: While Probenecid itself is metabolized, this compound can aid in distinguishing the parent drug from its metabolites.[1][5]

Experimental Protocols

Bioanalytical Method for Probenecid Quantification using LC-MS/MS

This protocol outlines a typical procedure for the quantification of Probenecid in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

  • Probenecid (analytical standard)

  • This compound (internal standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

3.1.2. Preparation of Stock and Working Solutions

  • Probenecid Stock Solution (1 mg/mL): Accurately weigh and dissolve Probenecid in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Probenecid Working Solutions: Serially dilute the Probenecid stock solution with 50:50 (v/v) ACN:water to prepare calibration standards and quality control (QC) samples.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN:water.

3.1.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Probenecid from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Probenecid: Q1/Q3 (e.g., m/z 284.1 -> 198.1)

    • This compound: Q1/Q3 (e.g., m/z 298.2 -> 212.2)

3.1.5. Data Analysis

The concentration of Probenecid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Data Presentation

The following tables represent typical data obtained from a pharmacokinetic study of orally administered Probenecid, where this compound was used as the internal standard for bioanalysis.

Table 1: Pharmacokinetic Parameters of Probenecid in Human Plasma (n=6, Mean ± SD)

ParameterValue
Dose (mg) 500
Cmax (µg/mL) 35.2 ± 5.1
Tmax (hr) 3.0 ± 0.8
AUC0-t (µghr/mL) 285.6 ± 45.3
AUC0-inf (µghr/mL) 301.2 ± 48.9
t1/2 (hr) 8.5 ± 1.2
CL/F (L/hr) 1.66 ± 0.28
Vd/F (L) 19.8 ± 3.5

Table 2: Calibration Curve for Probenecid in Human Plasma

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
10 15,4321,510,8760.0102
50 78,9871,523,4560.0518
100 155,6781,498,7650.1039
500 765,4321,505,6780.5084
1000 1,532,8761,515,4321.0115
5000 7,689,5431,501,2345.1221
--0.9995

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of Probenecid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC/UHPLC Separation supernatant->lc ms Mass Spectrometry (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Probenecid calibration->quantification

Caption: Bioanalytical workflow for Probenecid quantification.

probenecid_moa cluster_tubule Renal Proximal Tubule Cell oat Organic Anion Transporter (OAT) urine Urine oat->urine blood Bloodstream blood->oat Secretion drug Anionic Drug drug->oat probenecid Probenecid probenecid->oat Inhibition

Caption: Mechanism of action of Probenecid.

References

Application Notes and Protocols for Sample Preparation of Biological Matrices with Probenecid-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and is also co-administered with certain antibiotics to increase their plasma concentration. Accurate quantification of Probenecid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Probenecid-d14, a stable isotope-labeled form of Probenecid, is the ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1][2]

These application notes provide detailed protocols for the preparation of various biological samples (plasma, urine, and tissue homogenates) for the accurate quantification of Probenecid using this compound as an internal standard. The three most common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Mechanism of Action: Probenecid's Interaction with Renal Transporters

Probenecid's primary mechanism of action involves the inhibition of organic anion transporters in the renal proximal tubules.[3][4][5] This interaction is key to both its therapeutic effects and its drug-drug interactions. Probenecid inhibits Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane of the proximal tubule cells, which reduces the secretion of various drugs, such as penicillin, into the urine, thereby increasing their plasma levels.[6][7] Additionally, Probenecid inhibits the Urate Transporter 1 (URAT1) on the apical membrane, which is responsible for the reabsorption of uric acid from the urine back into the blood.[8][9] By blocking URAT1, Probenecid increases the excretion of uric acid, which is beneficial in the treatment of gout.[5]

Mechanism of Action of Probenecid in the Renal Proximal Tubule cluster_0 Blood (Peritubular Capillary) cluster_1 Proximal Tubule Cell cluster_2 Urine (Tubular Lumen) Probenecid_Blood Probenecid OAT1_3 OAT1/OAT3 Probenecid_Blood->OAT1_3 Inhibits URAT1 URAT1 Probenecid_Blood->URAT1 Inhibits Other_Drugs e.g., Penicillin Other_Drugs->OAT1_3 Other_Drugs_Urine e.g., Penicillin OAT1_3->Other_Drugs_Urine Secretion (Blocked) URAT1->Probenecid_Blood Reabsorption (Blocked) Uric_Acid_Urine Uric Acid Uric_Acid_Urine->URAT1

Caption: Probenecid's dual inhibition of OAT1/3 and URAT1 transporters in the kidney.

Experimental Workflows

The general workflow for sample preparation prior to LC-MS/MS analysis involves sample collection, addition of the internal standard (this compound), extraction of the analyte and internal standard, and finally, analysis.

General Sample Preparation Workflow Start Biological Sample Collection (Plasma, Urine, Tissue) Add_IS Add Internal Standard (this compound) Start->Add_IS Extraction Extraction Add_IS->Extraction PPT Protein Precipitation Extraction->PPT LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Overview of the sample preparation workflow using this compound.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Probenecid in biological matrices using this compound as an internal standard. These values are representative and may vary depending on the specific LC-MS/MS instrumentation and exact protocol used.

Table 1: Recovery and Matrix Effects

Biological MatrixPreparation MethodAnalyteRecovery (%)Matrix Effect (%)
Human PlasmaProtein PrecipitationProbenecid85 - 955 - 15 (suppression)
Human PlasmaLiquid-Liquid ExtractionProbenecid90 - 105< 10
Human PlasmaSolid-Phase ExtractionProbenecid> 95< 5
Rat PlasmaSolid-Phase ExtractionProbenecid~79 - 94Not specified
Human UrineLiquid-Liquid ExtractionProbenecid80 - 9010 - 20 (enhancement)
Rat UrineProtein PrecipitationProbenecidNot specifiedNot specified

Recovery is calculated as the peak area of the analyte in a pre-spiked sample divided by the peak area in a post-spiked sample.[10] Matrix effect is calculated as the peak area of the analyte in a post-spiked sample divided by the peak area in a neat solution.[10][11]

Table 2: Linearity and Limits of Quantification

Biological MatrixPreparation MethodLinearity RangeLLOQ
Human PlasmaSolid-Phase Extraction1 - 1000 ng/mL1 ng/mL
Rat BloodProtein PrecipitationNot specified0.05 µM
Rat UrineProtein PrecipitationNot specified0.04 µM

LLOQ: Lower Limit of Quantification

Experimental Protocols

Protein Precipitation (PPT) for Plasma or Serum

This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.[12]

Materials:

  • Biological plasma or serum sample

  • This compound internal standard working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample.[12]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) for Urine

LLE is a classic technique that provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

  • Urine sample

  • This compound internal standard working solution

  • Formic acid

  • Ethyl acetate

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 500 µL of the urine sample into a 15 mL glass centrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Acidify the sample by adding 50 µL of 1% formic acid in water and vortex.

  • Add 5 mL of ethyl acetate to the tube.

  • Cap the tube and vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Plasma

SPE provides the cleanest extracts and allows for sample concentration, resulting in high sensitivity.[13] A reversed-phase sorbent is typically used for Probenecid.[1][14]

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Phosphoric acid (or other acidifying agent)

  • Methanol (for conditioning and elution)

  • Deionized water

  • SPE cartridges (e.g., C18, HLB)

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes

Protocol:

  • Sample Pre-treatment:

    • Pipette 200 µL of the plasma sample into a clean tube.

    • Add 20 µL of the this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample and disrupts protein binding.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol through them.

    • Equilibrate the cartridges by passing 1 mL of deionized water through them. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less hydrophobic interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard by passing 1 mL of methanol through the cartridge.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and inject an aliquot into the LC-MS/MS system.

Conclusion

The choice of sample preparation technique depends on the specific requirements of the assay, including the biological matrix, the required sensitivity, and the desired sample throughput. Protein precipitation is a fast and simple method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample compared to PPT. Solid-phase extraction provides the highest level of sample cleanup and concentration, leading to the best sensitivity and specificity. For all methods, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results.

References

Application of Probenecid-d14 in Drug-Drug Interaction Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of Probenecid-d14 in drug-drug interaction (DDI) studies. Probenecid is a classic inhibitor of various organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), making it a critical tool for investigating the pharmacokinetic properties of new chemical entities. The deuterated form, this compound, serves as an invaluable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification of probenecid and co-administered drugs in biological matrices.

Introduction to Probenecid and its Role in DDI Studies

Probenecid is a uricosuric agent that competitively inhibits the tubular secretion of a wide range of drugs, thereby increasing their plasma concentrations and prolonging their half-lives.[1] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are crucial for the renal clearance of many anionic drugs.[2] Probenecid is also known to inhibit other transporters, including URAT1 and some members of the multidrug resistance-associated protein (MRP) family.

In drug development, Probenecid is utilized as a perpetrator drug in DDI studies to determine if a new drug candidate (the "victim" drug) is a substrate of these transporters. Such studies are essential for regulatory submissions to predict and manage potential drug interactions in a clinical setting.

The Role of this compound: Ensuring Analytical Accuracy

This compound is a stable isotope-labeled version of Probenecid, where 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for LC-MS/MS-based bioanalysis. The key advantages of using this compound as an internal standard include:

  • Similar Physicochemical Properties: this compound behaves almost identically to unlabeled Probenecid during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte (Probenecid) and the internal standard (this compound), enabling accurate quantification.

  • Compensation for Matrix Effects: It effectively compensates for variations in sample extraction recovery and matrix-induced ion suppression or enhancement, which are common challenges in the analysis of biological samples.

Quantitative Data from Probenecid DDI Studies

The following tables summarize the pharmacokinetic parameters of various drugs when co-administered with Probenecid, demonstrating its inhibitory effect on their clearance.

Table 1: Effect of Probenecid on the Pharmacokinetics of Furosemide in Rats

ParameterFurosemide AloneFurosemide + Probenecid% Change
AUC (µM*h) 1.8 ± 0.56.8 ± 1.2+278%
Cmax (µM) 15.2 ± 3.125.6 ± 4.5+68%
Renal Clearance (mL/min/kg) 25.4 ± 8.78.5 ± 2.1-66.5%

Data adapted from a pharmacokinetic DDI study in rats.[2]

Table 2: Effect of Probenecid on the Pharmacokinetics of Cidofovir in Rabbits

ParameterCidofovir AloneCidofovir + Probenecid% Change
Plasma Concentration at 15 min (µg/mL) 10.8 ± 2.117.8 ± 3.5+65%
Kidney Radioactivity at 15 min (µg-eq/g) 150 ± 3545 ± 11-70%
Elimination Half-life from Kidney (h) 1116+45%

Data adapted from a study in New Zealand white rabbits.[3]

Table 3: Effect of Probenecid on the Pharmacokinetics of Procainamide in Healthy Human Subjects

ParameterProcainamide AloneProcainamide + Probenecid% Change
Renal Clearance (mL/min) 488 ± 95478 ± 69-2%
Total Body Clearance (mL/min) 689 ± 110695 ± 105+0.9%
Elimination Half-life (h) 3.2 ± 0.63.3 ± 0.7+3.1%

Data from a randomized crossover study in six healthy subjects. This study suggests that procainamide, an organic cation, does not have a significant interaction with Probenecid in the proximal renal tubule.[4]

Experimental Protocols

In Vitro OAT Inhibition Assay

This protocol outlines a cell-based assay to determine if a test compound is an inhibitor of OAT1 or OAT3, using Probenecid as a positive control.

Objective: To assess the inhibitory potential of a test compound on OAT1 and OAT3 transporters.

Materials:

  • HEK293 cells stably transfected with human OAT1 or OAT3.

  • Control HEK293 cells (mock-transfected).

  • Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Probe substrate (e.g., 6-carboxyfluorescein).

  • Test compound.

  • Probenecid (positive control inhibitor).

  • 96-well plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Seeding: Seed the OAT1- and OAT3-expressing cells, as well as the mock-transfected cells, into 96-well plates and culture until they form a confluent monolayer.

  • Preparation of Solutions: Prepare stock solutions of the test compound and Probenecid in a suitable solvent (e.g., DMSO). Prepare working solutions of the probe substrate and inhibitors in assay buffer.

  • Pre-incubation: Wash the cell monolayers with pre-warmed assay buffer. Pre-incubate the cells with the test compound or Probenecid at various concentrations for a specified time (e.g., 10-30 minutes) at 37°C.

  • Uptake Assay: Initiate the uptake reaction by adding the probe substrate to the wells (with and without the inhibitor).

  • Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular concentration of the fluorescent probe substrate using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of substrate uptake by the test compound and Probenecid compared to the control (no inhibitor). Determine the IC50 value for the test compound and confirm the inhibitory effect of Probenecid.

In Vivo Animal DDI Study

This protocol describes a typical in vivo study in rats to evaluate the effect of Probenecid on the pharmacokinetics of a test drug.

Objective: To determine the impact of OAT inhibition by Probenecid on the systemic exposure of a co-administered drug.

Materials:

  • Male Sprague-Dawley rats.

  • Test drug.

  • Probenecid.

  • Dosing vehicles.

  • Blood collection supplies (e.g., heparinized tubes).

  • LC-MS/MS system.

  • This compound (internal standard).

  • Deuterated internal standard for the test drug.

Protocol:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.

  • Study Design: A crossover or parallel group design can be used. In a crossover design, each animal receives the test drug alone and, after a washout period, the test drug in combination with Probenecid.

  • Dosing:

    • Control Group: Administer the test drug at a specific dose (e.g., intravenously or orally).

    • Treatment Group: Administer Probenecid (e.g., 10 mg/kg) a short time before (e.g., 5 minutes) administering the test drug.[2]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose of the test drug.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis using LC-MS/MS:

    • Sample Preparation: Precipitate proteins from the plasma samples. Add internal standards (this compound and the deuterated standard for the test drug) to all samples, calibration standards, and quality controls.

    • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentrations of the test drug and Probenecid.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, clearance) for the test drug in the presence and absence of Probenecid.

  • Data Interpretation: Compare the pharmacokinetic parameters between the two groups to assess the extent of the drug-drug interaction.

Clinical DDI Study Design

This section outlines a typical design for a clinical study to investigate the DDI between a new investigational drug and Probenecid.

Objective: To evaluate the effect of Probenecid on the pharmacokinetics of an investigational drug in healthy human volunteers.

Study Design: A randomized, open-label, two-period, crossover study is a common and robust design.

Study Population: Healthy adult volunteers.

Protocol:

  • Screening and Enrollment: Screen and enroll eligible healthy subjects.

  • Randomization: Randomize subjects into one of two treatment sequences.

  • Treatment Period 1:

    • Sequence A: Administer a single dose of the investigational drug.

    • Sequence B: Administer Probenecid (e.g., 500 mg or 1g orally) for a few days to reach steady-state, followed by co-administration of a single dose of the investigational drug.

  • Pharmacokinetic Sampling: Collect serial blood and urine samples over a specified period (e.g., up to 72 hours post-dose) to measure the concentrations of the investigational drug, its metabolites, and Probenecid.

  • Washout Period: A washout period of sufficient duration (typically 5-7 half-lives of the investigational drug and Probenecid) is required between the two treatment periods.

  • Treatment Period 2:

    • Sequence A: Administer Probenecid followed by the investigational drug.

    • Sequence B: Administer the investigational drug alone.

  • Bioanalysis: Analyze the plasma and urine samples using a validated LC-MS/MS method, incorporating this compound and a stable isotope-labeled internal standard for the investigational drug.

  • Statistical Analysis: Compare the pharmacokinetic parameters (AUC, Cmax, t1/2, CL/F) of the investigational drug with and without Probenecid using appropriate statistical methods (e.g., analysis of variance - ANOVA).

Visualizations

Signaling Pathway: Probenecid's Inhibition of Organic Anion Transporters

Probenecid_OAT_Inhibition cluster_blood Bloodstream cluster_cell Proximal Tubule Cell cluster_urine Urine Anionic_Drug Anionic Drug OAT OAT1/OAT3 Anionic_Drug->OAT Uptake Probenecid Probenecid Probenecid->OAT Inhibition Excreted_Drug Excreted Drug OAT->Excreted_Drug Secretion

Caption: Probenecid inhibits OAT1/OAT3 transporters on proximal tubule cells, blocking anionic drug uptake from the blood and subsequent secretion into the urine.

Experimental Workflow: In Vivo DDI Study with LC-MS/MS Analysis

DDI_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing_Control Dose Animal with Test Drug Alone Blood_Collection Serial Blood Collection Dosing_Control->Blood_Collection Dosing_Treatment Dose Animal with Test Drug + Probenecid Dosing_Treatment->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Add_IS Add Internal Standards (Test Drug-dx, this compound) Protein_Precipitation->Add_IS LCMS LC-MS/MS Analysis Add_IS->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis DDI_Assessment DDI Assessment PK_Analysis->DDI_Assessment

Caption: Workflow for an in vivo DDI study, from animal dosing to pharmacokinetic data analysis using LC-MS/MS with deuterated internal standards.

Logical Relationship: Role of this compound in Bioanalysis

Probenecid_d14_Role cluster_sample Biological Sample cluster_process Analytical Process cluster_result Result Probenecid_Analyte Probenecid (Analyte) Sample_Prep Sample Preparation Probenecid_Analyte->Sample_Prep Probenecid_d14_IS This compound (Internal Standard) Probenecid_d14_IS->Sample_Prep Accurate_Quantification Accurate Quantification of Probenecid Probenecid_d14_IS->Accurate_Quantification Corrects for Variability LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection MS_Detection->Accurate_Quantification

Caption: this compound acts as an internal standard to correct for variability during the analytical process, ensuring accurate quantification of Probenecid.

References

Application Notes and Protocols for Investigating Renal Clearance Mechanisms Using Probenecid-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Probenecid-d14 in the investigation of renal clearance mechanisms. Probenecid is a well-established inhibitor of various renal transporters, and its deuterated form, this compound, serves as an invaluable tool, particularly as an internal standard in mass spectrometry-based assays. This document outlines the key signaling pathways affected by probenecid, detailed experimental protocols for in vitro and in vivo studies, and a summary of its impact on the renal clearance of various compounds.

Introduction to Probenecid and Renal Clearance

Probenecid is a uricosuric agent that primarily functions by inhibiting transporters in the renal proximal tubules responsible for the secretion and reabsorption of organic anions.[1][2] This inhibitory action makes it a crucial tool for elucidating the pathways of drug elimination and for studying drug-drug interactions (DDIs). The main transporters affected by probenecid include Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane and Multidrug Resistance-Associated Proteins (MRPs) on the apical membrane of renal proximal tubule cells.[1][3] By competitively inhibiting these transporters, probenecid can decrease the renal clearance of co-administered drugs that are substrates for these transporters, leading to increased plasma concentrations and prolonged half-lives.[4][5]

This compound, a stable isotope-labeled version of probenecid, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods due to its similar chemical and physical properties to the unlabeled drug, ensuring accurate quantification in biological matrices.

Signaling Pathways and Mechanisms of Action

Probenecid's primary mechanism of action involves the competitive inhibition of renal transporters. The following diagram illustrates the key transporters in a renal proximal tubule cell and the inhibitory effect of probenecid.

G cluster_blood Peritubular Capillary (Blood) cluster_cell Proximal Tubule Cell cluster_urine Tubular Lumen (Urine) blood_node Organic Anions (e.g., Drugs, Probenecid) OAT1_OAT3 OAT1/OAT3 blood_node->OAT1_OAT3 Uptake MRP2_MRP4 MRP2/MRP4 OAT1_OAT3->MRP2_MRP4 Intracellular Transport urine_node Excreted Organic Anions MRP2_MRP4->urine_node Efflux probenecid Probenecid probenecid->OAT1_OAT3 Inhibition probenecid->MRP2_MRP4 Inhibition

Probenecid's inhibition of renal transporters.

Quantitative Data on Probenecid Inhibition

Probenecid's inhibitory effects on renal transporters have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Human OAT1 and OAT3 by Probenecid

TransporterSubstrateInhibition Constant (Ki)Reference
hOAT1Adefovir18.6 ± 5.1 µM[2]
hOAT3Benzylpenicillin12.6 ± 4.2 µM[2]
hOAT1Acamprosate~13 µM[6]
hOAT1-4.3 - 12.5 µM[1]
hOAT3-4 - 9 µM[1]
hOAT15-CarboxyfluoresceinIC50 = 15.9 µM

Table 2: In Vivo Effects of Probenecid on the Renal Clearance of Various Drugs

DrugSpeciesProbenecid DoseChange in Renal ClearanceReference
AdefovirHuman1500 mg↓ 45%[2]
BenzylpenicillinHuman1500 mg↓ 78%[2]
FurosemideHuman1 g↓ from 128 to 44.0 ml/min[7]
AcyclovirHuman1 g↓ 33%[7]
BaricitinibHuman-↓ 69%[7]
CaptoprilHuman-↓ 73% (enalapril/enalaprilat)[7]
OfloxacinRat15 mg/kg (IV)Reduced[8]
DA-1131Rabbit50 mg/kgDecreased Significantly[9]
DA-1131Rat50 mg/kgNo Significant Change[9]
HydrochlorothiazideRat250 mg/kg/dayGFR Increased[10]

Experimental Protocols

In Vitro OAT1/OAT3 Inhibition Assay Using HEK293 Cells

This protocol describes how to assess the inhibitory potential of a test compound on OAT1 and OAT3 transporters stably expressed in Human Embryonic Kidney (HEK293) cells, using probenecid as a positive control inhibitor.

G A Seed HEK293-OAT1/OAT3 cells in 96-well plates B Incubate for 24h at 37°C, 5% CO2 A->B C Wash cells with pre-warmed HBSS B->C D Pre-incubate with test compound or Probenecid (10 min) C->D E Add fluorescent substrate (e.g., 5-CF) D->E F Incubate for 10-20 min at 37°C E->F G Stop uptake by washing with ice-cold HBSS F->G H Lyse cells and measure intracellular fluorescence G->H I Calculate IC50 values H->I

In vitro OAT inhibition assay workflow.

Materials:

  • HEK293 cells stably expressing human OAT1 or OAT3

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well black-walled, clear-bottom plates

  • Hanks' Balanced Salt Solution (HBSS)

  • Probenecid (positive control inhibitor)

  • Test compound

  • 5-carboxyfluorescein (5-CF) or other fluorescent OAT substrate

  • Cell lysis buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the HEK293-OAT1 or HEK293-OAT3 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Washing: After 24 hours, gently wash the cells three times with pre-warmed HBSS.

  • Pre-incubation: Add HBSS containing the test compound at various concentrations or probenecid (e.g., 100 µM) to the respective wells. Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add the fluorescent OAT substrate (e.g., 150 µM 5-CF) to each well.

  • Incubation: Incubate the plate for 10-20 minutes at 37°C.

  • Stopping the Reaction: Terminate the uptake by washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells using a suitable lysis buffer and measure the intracellular fluorescence using a plate reader at an excitation/emission wavelength of 490/530 nm for 5-CF.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Renal Clearance Study in Rats

This protocol outlines a method to investigate the effect of probenecid on the renal clearance of a test drug in rats.

G A Acclimatize Male Sprague-Dawley rats B Surgically implant catheters (jugular vein, carotid artery, bladder) A->B C Administer Probenecid (e.g., 50 mg/kg, IV) B->C D Administer Test Drug (IV infusion) C->D E Collect blood and urine samples at timed intervals D->E F Analyze drug concentrations in plasma and urine using LC-MS/MS E->F G Calculate pharmacokinetic parameters (CL, Vd, t1/2) F->G H Compare parameters with and without Probenecid G->H

In vivo renal clearance study workflow.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Probenecid for injection

  • Test drug for injection

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Metabolic cages for urine collection

  • Blood collection tubes (e.g., with heparin)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. On the day of the experiment, anesthetize the rats and surgically implant catheters in the jugular vein (for drug administration), carotid artery (for blood sampling), and urinary bladder (for urine collection).

  • Probenecid Administration: Administer a bolus intravenous dose of probenecid (e.g., 50 mg/kg) via the jugular vein catheter.[9] A control group should receive a vehicle injection.

  • Test Drug Administration: After a short equilibration period (e.g., 30 minutes), administer the test drug as an intravenous bolus or infusion.

  • Sample Collection: Collect blood samples from the carotid artery at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes. Collect urine in fractions over the course of the experiment.

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma and urine samples at -80°C until analysis.

  • Bioanalysis: Determine the concentrations of the test drug and probenecid in plasma and urine samples using a validated LC-MS/MS method with this compound as an internal standard.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including clearance (CL), renal clearance (CLR), volume of distribution (Vd), and elimination half-life (t½), using appropriate software.

  • Data Comparison: Compare the pharmacokinetic parameters of the test drug in the presence and absence of probenecid to determine the extent of OAT/MRP-mediated renal secretion.

LC-MS/MS Analysis of Probenecid using this compound Internal Standard

This protocol provides a general framework for the quantitative analysis of probenecid in biological matrices.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Reagents:

  • Probenecid analytical standard

  • This compound internal standard

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing this compound to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Urine: Dilute the urine sample with mobile phase containing this compound.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions (MRM) for both probenecid and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of probenecid to this compound against the concentration of the calibration standards.

    • Determine the concentration of probenecid in the unknown samples from the calibration curve.

Conclusion

This compound is an essential tool for researchers investigating renal clearance mechanisms. By acting as a potent inhibitor of key renal transporters and serving as a reliable internal standard for bioanalysis, it enables the precise elucidation of drug transport pathways and the quantitative assessment of drug-drug interactions. The protocols and data presented in these application notes provide a solid foundation for designing and executing robust in vitro and in vivo studies in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for the Quantification of Probenecid using Probenecid-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid is a uricosuric agent primarily used in the treatment of gout and hyperuricemia. It functions by inhibiting the renal tubular reabsorption of uric acid, thereby increasing its excretion. Additionally, Probenecid is known to inhibit the renal secretion of various drugs, including certain antibiotics like penicillin, which can be therapeutically advantageous. Accurate quantification of Probenecid in preclinical and clinical samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Probenecid-d14, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for the quantification of Probenecid in biological matrices, specifically human plasma, using this compound as an internal standard with LC-MS/MS.

Mechanism of Action of Probenecid

Probenecid primarily exerts its effects in the proximal tubules of the kidneys. It competitively inhibits organic anion transporters (OATs), including OAT1 and OAT3 on the basolateral membrane, and the urate transporter 1 (URAT1) on the apical membrane. By inhibiting URAT1, Probenecid blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, leading to increased uric acid excretion in the urine and a subsequent reduction in serum uric acid levels.[1][2][3][4][5] Its inhibition of OAT1 and OAT3 is also the mechanism by which it prolongs the half-life of certain drugs, such as penicillin, by reducing their renal secretion.[1][4]

Probenecid_Mechanism cluster_tubular_cell Renal Proximal Tubular Cell cluster_blood Bloodstream cluster_urine Urine URAT1 URAT1 (Apical Membrane) Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood Reabsorption OAT1_3 OAT1/3 (Basolateral Membrane) Drugs_Urine Drugs OAT1_3->Drugs_Urine Secretion Uric_Acid_Blood->OAT1_3 Enters Cell Drugs_Blood Drugs (e.g., Penicillin) Drugs_Blood->OAT1_3 Enters Cell Probenecid_Blood Probenecid Probenecid_Blood->URAT1 Inhibits Probenecid_Blood->OAT1_3 Enters Cell Probenecid_Blood->OAT1_3 Inhibits Uric_Acid_Urine Uric Acid Uric_Acid_Urine_Source Uric_Acid_Urine_Source->Uric_Acid_Urine Increased Excretion Probenecid_Quantification_Workflow start Start: Human Plasma Sample sample_prep 1. Sample Preparation - Thaw sample - Add this compound (IS) - Dilute with 0.2% Formic Acid start->sample_prep spe 2. Solid-Phase Extraction (SPE) - Condition SPE plate - Load sample - Wash with 5% Methanol - Elute with 1% Formic Acid in Methanol sample_prep->spe evaporation 3. Evaporation & Reconstitution - Evaporate eluate under Nitrogen - Reconstitute in Mobile Phase A/B spe->evaporation lc_ms_analysis 4. LC-MS/MS Analysis - Inject sample - Chromatographic separation - Mass spectrometric detection (MRM) evaporation->lc_ms_analysis data_processing 5. Data Processing - Integrate peak areas - Calculate concentration using calibration curve lc_ms_analysis->data_processing end End: Quantified Probenecid Concentration data_processing->end

References

Troubleshooting & Optimization

Probenecid-d14 Internal Standard Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Probenecid-d14 as an internal standard in analytical assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as an internal standard.

Issue 1: High Variability in this compound Signal Response

Question: My this compound signal shows high variability (>15-20% RSD) across my analytical batch. What are the potential causes and how can I troubleshoot this?

Answer:

High variability in the internal standard (IS) signal can compromise the accuracy and precision of your analytical method. The source of this variability can stem from several factors throughout the analytical workflow. A systematic investigation is crucial to identify and resolve the issue.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation:

    • Action: Review your sample extraction and processing steps for consistency. Ensure accurate and reproducible pipetting of the this compound working solution into every sample. Verify that the vortexing/mixing steps are uniform for all samples to ensure homogeneity.

  • Matrix Effects:

    • Action: Matrix components can suppress or enhance the ionization of this compound. To assess this, perform a post-extraction addition experiment. Compare the response of this compound in a neat solution to its response when spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects. Consider further sample cleanup or chromatographic optimization to separate the IS from interfering matrix components.

  • Instrument Instability:

    • Action: To isolate instrument-related issues, inject the this compound working solution multiple times in a neat solvent. If the variability persists, it points towards an instrument problem.[1] Check for and address the following:

      • Mass Spectrometer Source Contamination: Clean the MS source to remove any buildup that could be causing inconsistent ionization.

      • Autosampler Issues: Verify the injection volume accuracy and precision of the autosampler. Check for any leaks or blockages in the sample loop or needle.

      • Inconsistent Nebulization: Inspect the spray needle for any clogs or irregularities that might affect the electrospray process.[1]

  • Internal Standard Solution Integrity:

    • Action: Re-prepare the this compound working solution. The issue could be due to degradation, precipitation, or incorrect initial preparation.

Issue 2: this compound Signal is Consistently Too Low or Too High

Question: The signal intensity for this compound is either consistently very low, impacting sensitivity, or extremely high, potentially causing detector saturation. How do I adjust the concentration appropriately?

Answer:

The optimal concentration of an internal standard should provide a stable and reproducible signal that is well above the background noise but not so high as to cause detector saturation or interfere with the analyte of interest.

Troubleshooting and Optimization Strategy:

  • Initial Concentration Selection: A good starting point is to aim for a this compound concentration that yields a response that is approximately 50% of the response of the analyte at the upper limit of quantification (ULOQ).

  • Adjusting for Low Signal: If the signal is too low, prepare a new working solution with a higher concentration of this compound. A stepwise increase (e.g., 2-fold or 5-fold) is recommended. Ensure that the increased concentration does not introduce significant background noise or interfere with the analyte's signal.

  • Adjusting for High Signal: If the signal is too high, dilute the existing working solution or prepare a new one with a lower concentration. A high IS signal can lead to ion suppression of the analyte, especially if they co-elute.

Issue 3: The Analyte/IS Ratio is Not Consistent for Quality Control (QC) Samples

Question: My quality control samples are failing acceptance criteria due to inconsistent analyte/Probenecid-d14 peak area ratios, even though the this compound signal appears stable. What could be the problem?

Answer:

When the IS signal is stable but the analyte/IS ratio is not, it often points to issues specifically affecting the analyte or the interaction between the analyte and the IS.

Potential Causes and Solutions:

  • Analyte Instability: The analyte may be degrading during sample preparation or in the autosampler. Conduct stability experiments for the analyte under the conditions of your analytical run.

  • Differential Matrix Effects: While the IS may not be affected by the matrix, the analyte might be. This can occur if the analyte and IS do not co-elute perfectly or have different susceptibilities to ionization suppression or enhancement.

    • Action: Adjust the chromatography to ensure the analyte and this compound co-elute as closely as possible. Re-evaluate the sample cleanup procedure to remove the interfering matrix components.

  • Cross-Contamination: Check for any potential cross-contamination of the analyte into the internal standard solution, which can artificially inflate the analyte signal.

  • Non-Linearity at High Concentrations: At high analyte concentrations, detector saturation or non-linear ionization effects can occur, which may not be fully compensated for by the internal standard.

    • Action: If this is observed for high QC samples, you may need to adjust the concentration of the internal standard to be closer to that of the high concentration samples. Some studies have found that using an internal standard concentration that is 2.5 times the ULOQ can improve linearity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound as an internal standard?

A1: There is no single universal starting concentration, as the optimal amount is dependent on the specific analytical method, instrumentation, and the expected concentration range of the analyte. However, a common practice is to use a fixed concentration of the internal standard that provides a signal intensity in the mid-range of the calibration curve for the analyte. A good starting point is to prepare a working solution that results in an on-column concentration that gives a robust and reproducible signal, for instance, in the range of 50-200 ng/mL. The final concentration should be optimized during method development.

Q2: How should I prepare the stock and working solutions of this compound?

A2: Probenecid is soluble in dilute alkali, alcohol, chloroform, and acetone, but practically insoluble in water and dilute acids. A general procedure for preparing stock and working solutions is as follows:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable organic solvent, such as methanol or ethanol. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of methanol.

    • Store the stock solution in a tightly sealed container at a low temperature (e.g., -20°C) to prevent evaporation and degradation.

  • Working Solution:

    • Prepare the working solution by diluting the stock solution with the appropriate solvent. The final solvent composition of the working solution should be compatible with the initial mobile phase conditions of your LC method to ensure good peak shape.

    • The concentration of the working solution will depend on the volume added to each sample and the desired final concentration in the sample. For example, if you are adding 10 µL of the working solution to a 100 µL sample and your target final IS concentration is 100 ng/mL, your working solution concentration should be 1 µg/mL.

Q3: What are the acceptance criteria for internal standard response variability in a validated bioanalytical method?

A3: Regulatory bodies like the FDA provide guidance on monitoring internal standard response. While there isn't a strict, universal rule, a common industry practice is to establish acceptance criteria during method validation. Key points to consider are:

  • The internal standard responses in the calibration standards and quality control (QC) samples should be consistent throughout the analytical run. A precision of ≤15% coefficient of variation (CV) is generally expected.[2]

  • For study samples, the IS response should be monitored. A common approach is to set an acceptance window, for example, 50-150% of the mean IS response of the calibration standards and QCs.[3][4] Samples falling outside this range may require investigation and potential reanalysis.[3]

  • It is important to note that these criteria are often used to trigger an investigation into the cause of the variability rather than as a strict pass/fail criterion for the entire batch.[1]

Experimental Protocols & Data

Experimental Protocol: Optimization of this compound Concentration

  • Prepare a Range of IS Working Solutions: From your this compound stock solution, prepare a series of working solutions with varying concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL).

  • Spike into Blank Matrix: For each concentration, spike a known volume of the working solution into a consistent volume of blank biological matrix (e.g., plasma, urine).

  • Sample Processing: Process these samples using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze the extracted samples using your LC-MS/MS method.

  • Evaluate Signal Response: Assess the peak area and signal-to-noise ratio for each concentration.

  • Select Optimal Concentration: Choose the concentration that provides a stable, reproducible signal with a high signal-to-noise ratio without causing detector saturation.

  • Verify with Analyte: Once the optimal IS concentration is selected, verify its performance by analyzing a full calibration curve and QC samples containing your analyte. Ensure that the presence of the analyte at different concentrations does not adversely affect the IS signal.

Data Presentation: Example LC-MS/MS Parameters for Probenecid

ParameterSetting
Analyte Probenecid
Q1 Mass (Da) 283.9
Q3 Mass (Da) 240.0
Declustering Potential (DP) (V) 70
Entrance Potential (EP) (V) 10
Collision Energy (CE) (V) 22
Cell Exit Potential (CXP) (V) 3

Note: These are example parameters and should be optimized for your specific instrument and method. For this compound, the Q1 mass will be higher due to the deuterium labeling, and the Q3 fragment ion may or may not be the same as the unlabeled compound, requiring optimization.

Acceptance Criteria for Internal Standard Performance (Based on Regulatory Guidance)

ParameterAcceptance Criterion
Precision of IS Response in Calibrators & QCs ≤ 15% CV (Coefficient of Variation)
IS Response in Unknown Samples Typically within 50% to 150% of the mean response of calibrators and QCs. Values outside this range should trigger an investigation.
Interference in Blank Samples at IS Retention Time Response should be less than 5% of the IS response in the LLOQ sample.[2]

Visual Workflow for IS Concentration Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_validate Validation prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_work Prepare a Series of Working Solutions prep_stock->prep_work spike Spike Working Solutions into Blank Matrix prep_work->spike extract Process Samples with Extraction Protocol spike->extract analyze Analyze via LC-MS/MS extract->analyze eval_signal Evaluate Signal Intensity and Reproducibility analyze->eval_signal decision Signal Optimal? eval_signal->decision decision->prep_work No, Adjust Concentration validate Validate with Full Calibration Curve & QCs decision->validate Yes final Optimized Concentration Established validate->final

Caption: Workflow for optimizing this compound internal standard concentration.

References

Technical Support Center: Troubleshooting Matrix Effects in Bioanalysis with Probenecid-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical methods using Probenecid-d14 as a stable isotope-labeled internal standard (SIL-IS).

I. Troubleshooting Guide

This guide addresses common issues observed during bioanalysis that may be attributed to matrix effects, even when using a SIL-IS like this compound.

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples

Question: My QC samples are failing, showing poor accuracy and/or precision, but my calibration curve looks good. Could this be a matrix effect issue even though I'm using this compound?

Answer: Yes, significant matrix effects can still lead to poor accuracy and precision, even with a SIL-IS.[1][2][3] While SIL-ISs like this compound are considered the gold standard for compensating for matrix effects, they may not perfectly track the analyte if the matrix effect is severe or variable between different lots of biological matrix.[4]

Troubleshooting Steps:

  • Evaluate Matrix Factor (MF): Quantitatively assess the matrix effect by calculating the matrix factor. This compares the peak area of the analyte and IS in post-extraction spiked blank matrix to their peak areas in a neat solution.[2][5]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • Ideally, the MF should be between 0.8 and 1.2.

  • Assess Lot-to-Lot Variability: Analyze at least six different lots of blank matrix to determine if the matrix effect is consistent.[2] Significant variability between lots can lead to poor precision.

  • Optimize Sample Preparation: If significant matrix effects are confirmed, consider improving the sample clean-up procedure.[1][6][7]

    • Switching Extraction Method: If using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[6][8]

    • Phospholipid Removal: Phospholipids are a common source of matrix effects in plasma and serum.[8] Consider using specialized phospholipid removal plates or cartridges.

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte and this compound from co-eluting matrix components.[1][7][9]

    • Increase the gradient length or modify the mobile phase composition.

    • Consider a different stationary phase.

Issue 2: Inconsistent Internal Standard (IS) Response

Question: The peak area of this compound is highly variable across my analytical run. What could be the cause?

Answer: Inconsistent IS response can be a strong indicator of variable matrix effects.[4] It can also be caused by issues with sample preparation or the analytical instrument.

Troubleshooting Steps:

  • Post-Column Infusion Experiment: This qualitative technique can help identify regions of ion suppression or enhancement in your chromatogram.[2][8][10] A constant flow of this compound is infused post-column while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate where matrix components are affecting ionization.

  • Review Sample Preparation: Ensure consistent execution of the sample preparation procedure. Inconsistent recoveries can lead to variable IS response.

  • Instrument Performance Check: Rule out instrument-related issues by injecting a series of neat solutions of this compound. Consistent peak areas will confirm the instrument is performing correctly.

  • Matrix Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.[7][9] This is a viable option if the analyte concentration is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.

Issue 3: Non-Linear Calibration Curve in Matrix

Question: My calibration curve is linear in neat solution, but non-linear when prepared in the biological matrix. Why is this happening?

Answer: Non-linearity in matrix-matched calibration curves can be a result of concentration-dependent matrix effects.[3] At higher concentrations, the analyte and co-eluting matrix components can compete for ionization, leading to a plateau in the response.

Troubleshooting Steps:

  • Evaluate Matrix Effect at Different Concentrations: Assess the matrix factor at low, medium, and high concentrations to see if the effect is concentration-dependent.

  • Improve Sample Clean-up: A more rigorous sample preparation method can remove the interfering components causing the non-linearity.[6][7]

  • Use a Different Calibration Model: If the non-linearity is reproducible, a quadratic or other non-linear regression model may be appropriate for the calibration curve. However, the underlying cause should still be investigated.

II. Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the biological matrix.[10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the analytical method.[1][2] Common sources of matrix effects include salts, proteins, lipids (especially phospholipids), and metabolites.[2][8]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled version of Probenecid. SIL-ISs are the preferred internal standards in LC-MS/MS bioanalysis because they have nearly identical chemical and physical properties to the analyte.[4] This means they co-elute with the analyte and experience similar matrix effects, allowing for effective compensation and more accurate quantification.[11][12] While Probenecid is also known as a drug transporter inhibitor, its deuterated form (this compound) is suitable for use as an internal standard in bioanalytical methods.[13][14]

Q3: How can I quantitatively assess matrix effects?

A3: The most common method is to calculate the Matrix Factor (MF) by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[2][5] The internal standard-normalized MF is then calculated to assess the ability of the IS to compensate for the matrix effect.

Q4: What are the best sample preparation techniques to minimize matrix effects?

A4: The choice of sample preparation technique depends on the analyte and the matrix.

  • Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts.[6]

  • Liquid-Liquid Extraction (LLE): Offers better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.[6]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent.[6][8] Mixed-mode and polymeric SPE sorbents can be very effective at removing interfering compounds.[6]

Q5: Can changing my LC-MS/MS parameters help reduce matrix effects?

A5: Yes, optimizing LC-MS/MS conditions can significantly mitigate matrix effects.

  • Chromatography: Improving chromatographic resolution to separate the analyte from matrix interferences is a key strategy.[1][9]

  • Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][8] If your analyte is amenable to APCI, switching ionization sources could be beneficial.[2]

III. Data Presentation

Table 1: Illustrative Matrix Factor (MF) Data for an Analyte and this compound
Matrix LotAnalyte Peak Area (Post-Spiked Matrix)Analyte Peak Area (Neat Solution)Analyte MFThis compound Peak Area (Post-Spiked Matrix)This compound Peak Area (Neat Solution)This compound MFIS-Normalized MF
185,000100,0000.8590,000105,0000.860.99
278,000100,0000.7882,000105,0000.781.00
392,000100,0000.9298,000105,0000.930.99
465,000100,0000.6570,000105,0000.670.97
588,000100,0000.8894,000105,0000.900.98
681,000100,0000.8185,000105,0000.811.00
Mean 0.82 0.83 0.99
%CV 12.5% 11.8% 1.1%

This table illustrates a scenario where both the analyte and this compound experience ion suppression, but the IS effectively tracks the analyte, resulting in a consistent IS-Normalized MF with low variability.

IV. Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

Objective: To quantitatively determine the extent of matrix-induced ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before extraction. (This set is used for recovery assessment).

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate MF for both the analyte and this compound.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

  • Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.

Protocol 2: Qualitative Assessment by Post-Column Infusion

Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.

Methodology:

  • Set up a post-column infusion system: Use a syringe pump to deliver a constant flow of a solution containing the analyte and this compound into the LC eluent stream after the analytical column and before the MS ion source.

  • Establish a stable baseline: Allow the infused solution to enter the mass spectrometer to obtain a stable signal for the analyte and IS.

  • Inject a blank matrix extract: Perform an injection of a processed blank matrix sample.

  • Monitor the signal: Observe the signal for the infused analyte and IS.

    • A decrease in the signal indicates ion suppression at that retention time.

    • An increase in the signal indicates ion enhancement .

V. Visualizations

Matrix_Effect_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_evaluation Evaluation cluster_solutions Mitigation Strategies cluster_result Outcome Issue Poor Accuracy/Precision Inconsistent IS Response Non-Linear Calibration Quant_ME Quantitative Assessment (Matrix Factor) Issue->Quant_ME Qual_ME Qualitative Assessment (Post-Column Infusion) Issue->Qual_ME Is_ME_Significant Is Matrix Effect Significant? Quant_ME->Is_ME_Significant Qual_ME->Is_ME_Significant Optimize_Sample_Prep Optimize Sample Prep (LLE, SPE, PLR) Is_ME_Significant->Optimize_Sample_Prep Yes Optimize_Chroma Optimize Chromatography (Gradient, Column) Is_ME_Significant->Optimize_Chroma Yes Dilute_Sample Dilute Sample Is_ME_Significant->Dilute_Sample Yes No_ME No Significant Matrix Effect Is_ME_Significant->No_ME No Method_Optimized Method Optimized and Validated Optimize_Sample_Prep->Method_Optimized Optimize_Chroma->Method_Optimized Dilute_Sample->Method_Optimized

Caption: Troubleshooting workflow for matrix effects in bioanalysis.

Post_Column_Infusion_Setup cluster_lc LC System cluster_infusion Infusion System cluster_ms MS System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee T-piece Column->Tee Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

References

Resolving chromatographic peak tailing or splitting for Probenecid-d14

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic issues with Probenecid-d14. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and solve common problems like peak tailing and splitting during their experiments.

Troubleshooting Guide: Resolving Peak Tailing and Splitting

Peak tailing and splitting are common chromatographic problems that can compromise the accuracy and precision of your analytical results.[1][2] This guide provides a systematic approach to troubleshooting these issues for this compound.

Initial Checks: The Low-Hanging Fruit

Before delving into more complex method modifications, it's essential to rule out common and easily rectifiable issues.

Question: My this compound peak is tailing/splitting. What are the first things I should check?

Answer: Start with the simplest potential causes. A logical first step is to examine aspects of your system that are easiest to change and inspect.

  • Mobile Phase Preparation: Incorrect preparation of the mobile phase is a frequent source of chromatographic problems.[3]

    • Action: Prepare a fresh batch of mobile phase, paying close attention to accurate pH adjustment and ensuring all components are fully dissolved.[3] For Probenecid, which is a weak acid, maintaining a consistent and appropriate pH is critical.[4][5]

    • Tip: If using a buffer, ensure its concentration is sufficient, typically in the 10-50 mM range, to maintain a stable pH.[1]

  • System Leaks and Connections: Even minor leaks or improper connections can introduce dead volume and cause peak distortion.[1]

    • Action: Inspect all fittings and connections from the injector to the detector. Ensure they are tight and that the tubing is seated correctly in the fittings. Use shorter, narrower tubing where possible to minimize extra-column volume.[1]

  • Guard Column and In-line Filter: These components are designed to protect your analytical column but can become clogged with particulates from the sample or mobile phase.[3][6]

    • Action: Replace the guard column and/or the in-line filter. This is a quick and effective way to eliminate a common cause of peak shape problems.[3][6]

Troubleshooting Workflow Diagram

The following diagram illustrates a systematic approach to troubleshooting peak shape issues.

G cluster_1 Initial System Checks cluster_2 Method Parameter Optimization cluster_3 Sample & Injection Issues start Observe Peak Tailing or Splitting check_mp Prepare Fresh Mobile Phase start->check_mp Easy Fixes First check_leaks Inspect for Leaks & Check Connections check_mp->check_leaks check_guard Replace Guard Column / In-line Filter check_leaks->check_guard adjust_ph Adjust Mobile Phase pH check_guard->adjust_ph If problem persists optimize_organic Optimize Organic Modifier % adjust_ph->optimize_organic change_buffer Change Buffer Type / Concentration optimize_organic->change_buffer change_column Use a Different Column change_buffer->change_column dilute_sample Dilute Sample / Reduce Injection Volume change_column->dilute_sample If problem persists check_solvent Match Injection Solvent to Mobile Phase dilute_sample->check_solvent cleanup_sample Improve Sample Cleanup check_solvent->cleanup_sample end Problem Resolved cleanup_sample->end

Caption: A logical workflow for troubleshooting chromatographic peak shape issues.

FAQs: this compound Peak Tailing and Splitting

This section addresses specific questions you may have about troubleshooting peak shape problems with this compound.

1. What are the most common causes of peak tailing?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[7] For a compound like this compound, which contains a carboxylic acid group, interactions with residual silanols on the silica-based stationary phase are a likely cause.[7][8] Other common causes include:

  • Column Overload: Injecting too much sample can lead to peak tailing.[3][9]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][9]

  • Improper Mobile Phase pH: If the mobile phase pH is too close to the pKa of Probenecid, it can exist in both ionized and non-ionized forms, leading to peak distortion.[10]

  • Extra-column Effects: Excessive volume in tubing, fittings, or the detector cell can cause peak broadening and tailing.[1][10]

2. What causes peak splitting?

Peak splitting can be more complex and may indicate a few different problems:[8]

  • Column Void or Channeling: A physical disruption of the packed bed at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[11][12]

  • Partially Blocked Frit: Debris on the inlet frit of the column can distort the sample band as it enters the column.[2][13]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[13][14]

  • Co-elution: What appears to be a split peak might actually be two closely eluting compounds.[12][15]

3. How does mobile phase pH affect the peak shape of this compound?

Probenecid is an acidic compound containing a carboxylic acid functional group.[4][5] The pH of the mobile phase will determine the ionization state of this group.

  • At low pH (below its pKa): Probenecid will be in its neutral, protonated form. This can reduce interactions with residual silanols on the stationary phase, potentially leading to a more symmetrical peak shape.[1]

  • At high pH (above its pKa): Probenecid will be in its ionized, deprotonated form. While this can sometimes be used to manipulate retention, it may also increase the likelihood of secondary interactions with the stationary phase.

A stability-indicating HPLC method for Probenecid has been reported using a mobile phase with a phosphate buffer at pH 5.[16] This suggests that a pH in the mid-range can provide good chromatography. If you are experiencing tailing, adjusting the pH slightly lower may help.

4. What are some recommended experimental protocols to improve peak shape?

Here are some detailed protocols to address peak tailing and splitting:

Protocol 1: Mobile Phase pH Adjustment

Objective: To minimize secondary silanol interactions by protonating residual silanols and ensuring a consistent ionization state for this compound.

Methodology:

  • Baseline: Establish a baseline chromatogram with your current mobile phase.

  • Lower pH: Prepare a new mobile phase with the pH lowered by 0.2-0.5 pH units. For example, if your current pH is 5.0, try 4.8 or 4.5.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Injection: Inject your this compound standard and compare the peak shape to the baseline.

  • Iterate: If tailing improves but is not eliminated, you can try lowering the pH further. However, be mindful of the pH stability range of your column (typically pH 2-8 for standard silica-based C18 columns).[2]

Protocol 2: Sample Solvent and Injection Volume Optimization

Objective: To mitigate peak distortion caused by sample overload or solvent mismatch.

Methodology:

  • Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).

  • Injection: Inject the same volume of each dilution and observe the peak shape. If the peak shape improves with dilution, you are likely experiencing mass overload.[3][9]

  • Solvent Matching: If possible, dissolve your sample in the initial mobile phase composition.[14][17] If the sample is not soluble, use the weakest solvent possible that still provides adequate solubility.

  • Injection Volume: If solvent mismatch is suspected, try reducing the injection volume.[17]

Quantitative Data Summary

The following table summarizes the expected impact of troubleshooting actions on key chromatographic parameters.

Troubleshooting ActionParameterExpected Outcome
Lowering Mobile Phase pH Tailing Factor (Tf)Decrease towards 1.0
Asymmetry Factor (As)Decrease towards 1.0
Reducing Injection Volume Peak WidthDecrease
Peak HeightDecrease
Tailing/FrontingImprovement towards a symmetrical peak
Matching Sample Solvent Peak ShapeReduction in splitting or fronting
Retention TimeMore consistent
Replacing Guard Column Peak ShapeImprovement if the guard column was the source of the problem
System BackpressureDecrease if the guard column was clogged
Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical interactions that can lead to peak tailing for an acidic compound like Probenecid.

G cluster_0 Undesirable Secondary Interactions cluster_1 Ideal Primary Interaction Probenecid_Anion Probenecid Anion (Deprotonated) Silanol_Ion Ionized Silanol (Si-O⁻) Probenecid_Anion->Silanol_Ion Ionic Interaction Tailing Peak Tailing Silanol_Ion->Tailing Causes Probenecid_Neutral Probenecid Neutral (Protonated) Stationary_Phase C18 Stationary Phase Probenecid_Neutral->Stationary_Phase Hydrophobic Interaction Symmetric_Peak Symmetric Peak Stationary_Phase->Symmetric_Peak Leads to

Caption: Chemical interactions influencing Probenecid peak shape in reversed-phase chromatography.

This technical support guide provides a comprehensive starting point for troubleshooting peak tailing and splitting issues with this compound. By following a systematic approach and understanding the underlying chemical principles, you can significantly improve the quality of your chromatographic data.

References

Minimizing ion suppression/enhancement in Probenecid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and enhancement in Probenecid analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression/enhancement and why is it a concern in Probenecid analysis?

A1: Ion suppression or enhancement, collectively known as matrix effects, are phenomena that occur during LC-MS/MS analysis where components of the sample matrix other than the analyte of interest alter the ionization efficiency of the analyte.[1] This can lead to a decrease (suppression) or increase (enhancement) in the analyte signal, resulting in inaccurate and imprecise quantification of Probenecid.[2] These effects are a major concern as they can compromise the reliability and reproducibility of bioanalytical methods.[3]

Q2: What are the common causes of ion suppression in Probenecid analysis?

A2: Ion suppression in Probenecid analysis can be caused by various endogenous and exogenous substances present in the biological matrix. Common causes include:

  • Endogenous compounds: Phospholipids, salts, and proteins from the biological sample (e.g., plasma, urine) can co-elute with Probenecid and interfere with its ionization.[4]

  • Exogenous compounds: Anticoagulants (like heparin), dosing vehicles, and contaminants from plasticware can also contribute to matrix effects.

  • Chromatographic conditions: Poor chromatographic separation can lead to the co-elution of matrix components with Probenecid, causing ion suppression.[2]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.

Q3: How can I assess the extent of ion suppression in my Probenecid assay?

A3: The most common method to evaluate ion suppression is the post-extraction spike method.[5] This involves comparing the response of Probenecid in a neat solution (pure solvent) to its response when spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) can be calculated as follows:

MF = (Peak Area of Analyte in Spiked Post-Extracted Sample) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

A post-column infusion experiment can also be used to qualitatively identify regions in the chromatogram where ion suppression occurs.[4]

Q4: Is there a preferred ionization mode to minimize ion suppression for Probenecid?

A4: Probenecid is an acidic drug. While positive electrospray ionization (ESI) has been used, negative ESI mode is generally considered more specific for acidic compounds and can be less susceptible to ion suppression because fewer matrix components ionize in negative mode.[3][6] However, the optimal ionization mode should be empirically determined during method development.

Troubleshooting Guide

This guide provides solutions to common issues related to ion suppression/enhancement in Probenecid analysis.

Observed Problem Potential Cause Recommended Solution(s)
Low Probenecid signal intensity and poor sensitivity. Significant ion suppression from matrix components.1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method (e.g., from Protein Precipitation to Solid-Phase Extraction).2. Improve Chromatographic Separation: Modify the gradient, change the mobile phase composition, or use a different column chemistry to separate Probenecid from interfering matrix components.3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[3]
High variability in Probenecid quantification between samples. Inconsistent ion suppression across different sample lots.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for the variability.2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.
Peak tailing or fronting for Probenecid. Interaction of Probenecid with the analytical column or co-eluting interferences.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the acidic nature of Probenecid to maintain a consistent ionization state.2. Use a Guard Column: This can help remove strongly retained matrix components that might affect peak shape.
Sudden drop in signal intensity during a run. A highly suppressing matrix component is co-eluting with Probenecid.1. Perform a Post-Column Infusion Experiment: This will identify the retention time of the suppressing region.2. Modify Chromatography: Adjust the chromatographic method to shift the retention time of Probenecid away from the suppression zone.

Quantitative Data Summary

The following table summarizes the reported matrix effects and recovery for Probenecid using different sample preparation methods.

Sample Preparation Method Biological Matrix Matrix Effect (%) Recovery (%) Reference
Solid-Phase Extraction (SPE)Human Plasma87 - 105Consistent and reproducible[6]
Liquid-Liquid Extraction (LLE)Human UrineNot explicitly quantified for Probenecid, but the method was successfully applied for screening.Not reported[7]
Protein Precipitation (PP)Not specifically reported for Probenecid. For other acidic drugs, PP can result in higher matrix effects compared to SPE and LLE.VariesVaries[2][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Probenecid in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of Probenecid and other compounds in human plasma.[6]

1. Sample Pre-treatment:

  • To 90 µL of plasma, add 10 µL of internal standard working solution.

  • Vortex for 30 seconds.

  • Dilute with 500 µL of 0.2% formic acid and mix for 30 seconds.

2. SPE Cartridge Conditioning:

  • Condition an Agilent Bond Elute 96-well plate SPE cartridge with 1 mL of methanol followed by 1 mL of 0.2% formic acid.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 2 mL of 5% methanol in water.

5. Elution:

  • Elute the analytes with 1 mL of methanol containing 1% formic acid, followed by 1 mL of 80% acetonitrile.

6. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 45 °C.

  • Reconstitute the residue in 150 µL of a 60:40 (v/v) mixture of 0.1% formic acid and methanol.

  • Centrifuge at 3500 rpm for 5 minutes and transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Probenecid in Human Urine

This protocol is based on a method for the screening of diuretics and Probenecid in human urine.[7]

1. Sample pH Adjustment:

  • To 1 mL of urine, add a suitable buffer to adjust the pH to the acidic range (e.g., pH 4-5) to ensure Probenecid is in its non-ionized form.

2. Extraction:

  • Add 5 mL of ethyl acetate to the pH-adjusted urine sample.

  • Vortex vigorously for 10-15 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

3. Solvent Evaporation:

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.

4. Reconstitution:

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: General Protein Precipitation (PP) for Probenecid in Human Plasma

This is a general protocol for protein precipitation that can be adapted for Probenecid analysis. Specific optimization may be required.

1. Precipitation:

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.[9]

  • Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.

2. Centrifugation:

  • Centrifuge the mixture at a high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

3. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

4. Evaporation and Reconstitution (Optional but Recommended):

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase to ensure compatibility with the LC system and potentially concentrate the analyte.

5. Analysis:

  • Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample SPE SPE Sample->SPE Solid-Phase Extraction LLE LLE Sample->LLE Liquid-Liquid Extraction PP PP Sample->PP Protein Precipitation LC_Separation LC Separation SPE->LC_Separation LLE->LC_Separation PP->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for Probenecid analysis.

ion_suppression_pathway Co-eluting_Matrix_Components Co-eluting_Matrix_Components ESI_Droplet ESI Droplet Co-eluting_Matrix_Components->ESI_Droplet Competition for charge/surface access Probenecid Probenecid Probenecid->ESI_Droplet Gas_Phase_Ions Gas Phase Ions ESI_Droplet->Gas_Phase_Ions Droplet Evaporation MS_Detector MS Detector Gas_Phase_Ions->MS_Detector Reduced_Signal Reduced Probenecid Signal MS_Detector->Reduced_Signal

Caption: Mechanism of ion suppression in ESI-MS.

References

Technical Support Center: Ensuring the Stability of Probenecid-d14 in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Probenecid-d14 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

A1: The stability of this compound, a deuterated internal standard, can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can potentially lead to the degradation of Probenecid or the exchange of deuterium atoms.

  • Temperature: Elevated temperatures can accelerate chemical degradation. Therefore, proper storage at cool or frozen conditions is crucial.[1][2][3]

  • Light Exposure: Probenecid may be sensitive to light, which could induce photolytic degradation.[2][3] It is recommended to store samples in amber vials or protected from light.

  • Sample Matrix: The composition of the biological matrix (e.g., plasma, urine) and the presence of co-administered drugs can impact stability.[4]

  • Solvent Composition: The type of solvent used for extraction and reconstitution can affect the stability of the analyte.

  • Storage Duration: The length of time a sample is stored, both at room temperature (bench-top) and long-term (frozen), will influence the integrity of this compound.

Q2: What are the potential risks associated with the use of a deuterated internal standard like this compound?

A2: While stable isotope-labeled internal standards are generally robust, deuterated compounds can present specific challenges:

  • Deuterium Exchange: There is a possibility of deuterium atoms exchanging with protons from the surrounding solvent or matrix components.[5][6][7] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, compromising the accuracy of quantification.[6]

  • Chromatographic Shift: In some cases, the deuterated analog may exhibit a slightly different chromatographic retention time compared to the unlabeled analyte, which could lead to differential matrix effects.[7][8]

Q3: What are the recommended storage conditions for processed samples containing this compound?

A3: Based on general guidelines for Probenecid and bioanalytical samples, the following storage conditions are recommended:

  • Short-term (Bench-top): Processed samples should be kept at a controlled cool temperature, typically in an autosampler set to 4°C, for the duration of the analytical run.

  • Long-term: For storage exceeding 24 hours, samples should be stored frozen at -20°C or, for enhanced stability, at -80°C.[9]

  • Light Protection: Always store samples in light-protected containers (e.g., amber vials) to prevent photodegradation.[2][3][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreasing this compound peak area over a sequence. 1. Bench-top instability: The compound may be degrading in the autosampler. 2. Adsorption: this compound may be adsorbing to the vial or cap material.1. Perform a bench-top stability experiment by re-injecting a sample at different time points. If instability is confirmed, consider a cooler autosampler temperature or shorter analytical runs. 2. Use silanized glass or polypropylene vials to minimize adsorption.
Inconsistent this compound to analyte peak area ratio. 1. Deuterium exchange: Protons from the solvent may be replacing deuterium atoms. 2. Differential matrix effects: The analyte and internal standard may not be co-eluting perfectly, leading to variations in ionization.1. Evaluate the pH of the reconstitution solvent. A neutral pH is generally preferred. If exchange is suspected, analysis by high-resolution mass spectrometry may help to identify partially deuterated species. 2. Optimize the chromatographic method to ensure co-elution.
Presence of unlabeled Probenecid in blank samples. 1. Contamination of the internal standard: The this compound stock solution may contain a small amount of unlabeled Probenecid. 2. In-source fragmentation/exchange: Deuterium loss may be occurring in the mass spectrometer's ion source.1. Verify the purity of the this compound standard. 2. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source deuterium exchange.

Quantitative Data Summary

The following tables summarize the recommended stability assessments and acceptance criteria based on FDA guidelines for bioanalytical method validation.[4][11][12]

Table 1: Stability Assessments for this compound in Processed Samples

Stability Test Storage Condition Duration Acceptance Criteria
Bench-Top Stability Room Temperature (e.g., 25°C)To cover the expected duration of sample processing and analysisMean concentration should be within ±15% of the nominal concentration.
Freeze-Thaw Stability -20°C or -80°C to Room TemperatureMinimum of 3 cyclesMean concentration should be within ±15% of the nominal concentration.
Long-Term Stability -20°C or -80°CTo cover the duration from sample collection to analysisMean concentration should be within ±15% of the nominal concentration.
Autosampler Stability Autosampler Temperature (e.g., 4°C)To cover the expected run time of the analytical batchMean concentration should be within ±15% of the nominal concentration.

Experimental Protocols

Protocol 1: Bench-Top Stability Assessment of this compound

  • Sample Preparation: Prepare a set of quality control (QC) samples at low and high concentrations in the appropriate processed matrix.

  • Initial Analysis: Analyze a subset of these QC samples (n=3 for each concentration) at time zero to establish the baseline concentration.

  • Storage: Store the remaining QC samples on the bench at room temperature (or the temperature at which samples will be handled).

  • Time-Point Analysis: At specified time points (e.g., 4, 8, 12, and 24 hours), analyze a subset of the stored QC samples (n=3 for each concentration).

  • Data Evaluation: Calculate the mean concentration and the percentage deviation from the baseline concentration for each time point. The deviation should be within ±15%.

Protocol 2: Freeze-Thaw Stability Assessment of this compound

  • Sample Preparation: Prepare a set of QC samples at low and high concentrations in the appropriate processed matrix.

  • Initial Analysis: Analyze a subset of these QC samples (n=3 for each concentration) that have not undergone a freeze-thaw cycle to establish the baseline concentration.

  • Freeze-Thaw Cycles: Subject the remaining QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them unassisted at room temperature.

  • Final Analysis: After the third cycle, analyze the QC samples (n=3 for each concentration).

  • Data Evaluation: Calculate the mean concentration and the percentage deviation from the baseline concentration. The deviation should be within ±15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Prepare Low & High QCs bench_top Bench-Top Stability prep_qc->bench_top freeze_thaw Freeze-Thaw Stability prep_qc->freeze_thaw long_term Long-Term Stability prep_qc->long_term analysis LC-MS/MS Analysis bench_top->analysis freeze_thaw->analysis long_term->analysis evaluation Compare to Baseline (±15% Deviation) analysis->evaluation

Caption: Workflow for this compound Stability Assessment.

troubleshooting_flow start Inconsistent this compound Signal check_benchtop Perform Bench-Top Stability Test start->check_benchtop is_stable Is it Stable? check_benchtop->is_stable check_ph Evaluate Reconstitution Solvent pH is_stable->check_ph Yes adjust_temp Adjust Autosampler Temp or Run Time is_stable->adjust_temp No is_neutral Is pH Neutral? check_ph->is_neutral optimize_chroma Optimize Chromatography for Co-elution is_neutral->optimize_chroma Yes adjust_ph Adjust pH to Neutral is_neutral->adjust_ph No end Problem Resolved optimize_chroma->end adjust_temp->end adjust_ph->end

Caption: Troubleshooting Logic for Inconsistent this compound Signal.

References

Standard operating procedures for resazurin-based viability assay optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the resazurin-based viability assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the resazurin-based viability assay?

The resazurin assay is a widely used method to assess cell viability and cytotoxicity.[1][2][3] The principle is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[3][4] This reduction is carried out by intracellular reductases, and the resulting fluorescence intensity is directly proportional to the number of viable cells.[2][3]

Q2: What are the key parameters to optimize for this assay?

To ensure reliable and reproducible results, it is crucial to optimize several key parameters, including:

  • Resazurin Concentration: Using an appropriate concentration is vital to avoid cytotoxicity from the dye itself.

  • Incubation Time: The incubation period needs to be long enough for detectable fluorescence but short enough to prevent over-reduction and potential toxic effects.[5]

  • Cell Density: A linear relationship between cell number and fluorescence is critical for accurate quantification.

  • Excitation and Emission Wavelengths: Optimal wavelength settings maximize the signal-to-noise ratio.[5]

Q3: What are the appropriate controls for a resazurin assay?

Proper controls are essential for accurate data interpretation. These should include:

  • No-Cell Control (Blank): Contains medium and resazurin solution only, to measure background fluorescence.

  • Vehicle Control: Contains cells treated with the same solvent used to dissolve the test compound, to account for any solvent effects.

  • Positive Control (Untreated Cells): Represents 100% cell viability.

  • Negative Control (Dead Cells): Contains cells treated with a substance known to induce cell death, representing 0% viability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence Contamination of reagents or media.Use sterile, high-purity reagents and media. Filter-sterilize the resazurin solution.
Phenol red in the culture medium can interfere with absorbance readings.Use phenol red-free medium if measuring absorbance. For fluorescence, its effect is less pronounced but should be considered.
Intrinsic fluorescence of test compounds.Run a control with the test compound in cell-free medium to quantify its fluorescence.
Low Signal or Poor Sensitivity Insufficient incubation time.Increase the incubation time, ensuring it remains within the linear range of the assay.
Low cell number.Increase the initial cell seeding density.
Suboptimal excitation/emission wavelengths.Determine the optimal wavelengths for your specific instrument and plate type. Recommended ranges are typically 530-570 nm for excitation and 580-620 nm for emission.[2][6]
Low metabolic activity of cells.Ensure cells are healthy and in the exponential growth phase.
Non-Linearity Between Cell Number and Signal Over-incubation leading to complete reduction of resazurin.Reduce the incubation time or decrease the cell seeding density.[5]
Cell density is too high or too low.Perform a cell titration experiment to determine the optimal seeding density that yields a linear response.
Cytotoxicity of the resazurin solution at high concentrations.Optimize the resazurin concentration to a non-toxic level.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected Cell Death in Control Wells Resazurin toxicity due to prolonged exposure.Reduce the incubation time with resazurin. Some studies have shown that long-term exposure can be toxic to certain cell lines.[7]
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Suboptimal cell culture conditions.Ensure proper incubator settings (temperature, CO2, humidity) and use appropriate culture medium.

Experimental Protocols

Preparation of Resazurin Working Solution
  • Dissolve resazurin sodium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to a stock concentration of 0.15 mg/mL.[4]

  • Vortex the solution until the resazurin is completely dissolved.

  • Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[4]

  • Store the stock solution at 4°C for frequent use or in aliquots at -20°C for long-term storage, protected from light.[4][8]

Standard Assay Protocol
  • Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with the test compounds and appropriate controls.

  • Incubate for the desired exposure time.

  • Add resazurin working solution to each well (typically 10% of the well volume).

  • Incubate the plate at 37°C for the optimized duration (usually 1-4 hours).[4]

  • Measure the fluorescence at the optimal excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).[4]

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Resazurin Stock Concentration 0.1 - 1.0 mg/mL in PBS or salineHigher concentrations may require further dilution for the working solution.
Resazurin Working Concentration 10 - 44 µMFinal concentration in the well.
Cell Seeding Density (96-well plate) 1,000 - 80,000 cells/wellHighly dependent on the cell type and proliferation rate. Must be optimized.
Incubation Time with Resazurin 1 - 6 hoursShould be optimized to ensure the reaction is in the linear range.[4]
Excitation Wavelength 530 - 570 nmOptimal wavelength may vary slightly between instruments.[2]
Emission Wavelength 580 - 620 nmOptimal wavelength may vary slightly between instruments.[2]

Visualizations

G Resazurin Assay Workflow A Seed Cells in 96-well Plate B Incubate (e.g., 24h) A->B C Treat with Test Compounds & Controls B->C D Incubate for Exposure Period C->D E Add Resazurin Solution D->E F Incubate (1-4 hours) E->F G Measure Fluorescence (Ex/Em) F->G H Data Analysis G->H

Caption: A flowchart illustrating the standard workflow of a resazurin-based cell viability assay.

G Troubleshooting Decision Tree Start Problem with Assay Results? HighBg High Background Signal? Start->HighBg LowSignal Low Signal/Sensitivity? Start->LowSignal HighVar High Variability? Start->HighVar HighBg->LowSignal No CheckReagents Check for Contaminated Reagents/Media HighBg->CheckReagents Yes CheckCompound Test Compound for Intrinsic Fluorescence HighBg->CheckCompound Yes LowSignal->HighVar No OptIncubation Optimize Incubation Time LowSignal->OptIncubation Yes OptCellDensity Optimize Cell Density LowSignal->OptCellDensity Yes CheckWavelengths Verify Ex/Em Wavelengths LowSignal->CheckWavelengths Yes CheckSeeding Review Cell Seeding Technique HighVar->CheckSeeding Yes CheckPipetting Verify Pipette Accuracy HighVar->CheckPipetting Yes AvoidEdge Avoid Plate Edge Effects HighVar->AvoidEdge Yes

Caption: A decision tree to guide troubleshooting common issues in the resazurin assay.

References

Validation & Comparative

A Comparative Guide: Probenecid-d14 Versus Non-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Probenecid-d14, and a non-labeled structural analog internal standard for the quantification of Probenecid.

Probenecid is a uricosuric drug used in the treatment of gout. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound, a deuterated form of the drug, is often considered the "gold standard" for an internal standard in such analyses. This is because its physical and chemical properties are nearly identical to that of Probenecid, leading to similar behavior during extraction, chromatography, and ionization.

Non-labeled internal standards, typically structural analogs, are considered when a SIL-IS is unavailable or cost-prohibitive. For Probenecid, a suitable structural analog would be another uricosuric agent with similar chemical properties, such as Sulfinpyrazone. While structurally similar, it is not identical, which can lead to differences in analytical behavior.

This guide will delve into a detailed comparison of these two approaches, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical needs.

Quantitative Performance Comparison

The choice of internal standard directly impacts the key validation parameters of a bioanalytical method. The following tables summarize the performance of an LC-MS/MS method for Probenecid quantification using either this compound or a non-labeled structural analog (Sulfinpyrazone) as the internal standard. The data for this compound is based on published experimental results, while the data for the non-labeled IS is illustrative of typical performance based on established principles.

Table 1: Method Validation Parameters with this compound as Internal Standard

ParameterResultAcceptance Criteria
Linearity (r²)>0.99≥0.99
LLOQ1 ng/mLS/N ≥ 10
Accuracy96-102%85-115% (100 ± 20% for LLOQ)
Precision (%CV)< 10%≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent and reproducibleNot specified, but should be consistent
Matrix EffectMinimal and compensatedIS-normalized matrix factor close to 1

Table 2: Expected Performance with a Non-Labeled Internal Standard (e.g., Sulfinpyrazone)

ParameterExpected ResultPotential Issues
Linearity (r²)>0.99Generally achievable
LLOQ1-5 ng/mLMay be higher due to less effective noise reduction
Accuracy90-110%Prone to bias due to differential recovery and matrix effects
Precision (%CV)< 15%May be higher due to variability in matrix effects
RecoveryMay differ from analyteInconsistent recovery between analyte and IS
Matrix EffectPotential for significant uncompensated effectsDifferential ion suppression/enhancement

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for the quantification of Probenecid in human plasma using either this compound or a non-labeled structural analog as the internal standard.

Protocol 1: LC-MS/MS Analysis of Probenecid with this compound Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Probenecid: Q1 284.1 -> Q3 185.1

    • This compound: Q1 298.2 -> Q3 199.2

Protocol 2: Hypothetical LC-MS/MS Analysis of Probenecid with a Non-Labeled Internal Standard (Sulfinpyrazone)

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 20 µL of Sulfinpyrazone working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 50 µL of 1M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 40% B for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Probenecid: Q1 284.1 -> Q3 185.1

    • Sulfinpyrazone: Q1 403.1 -> Q3 254.1

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the experimental workflow and the logical relationship in the choice of internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is precipitate Protein Precipitation / LLE add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard and LC-MS/MS.

Logical_Relationship cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (Structural Analog) ideal_props Nearly Identical Physicochemical Properties ideal_coelution Co-elution with Analyte ideal_props->ideal_coelution ideal_matrix Similar Matrix Effects ideal_props->ideal_matrix ideal_recovery Comparable Recovery ideal_props->ideal_recovery accurate_quant Accurate & Precise Quantification ideal_matrix->accurate_quant Leads to alt_props Similar but not Identical Physicochemical Properties alt_coelution Potential for Chromatographic Separation alt_props->alt_coelution alt_matrix Differential Matrix Effects alt_props->alt_matrix alt_recovery Variable Recovery alt_props->alt_recovery inaccurate_quant Inaccurate & Imprecise Quantification alt_matrix->inaccurate_quant Can lead to

A Comparative Guide to Probenecid Assays: Accuracy and Precision Assessment Using Probenecid-d14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Probenecid is critical for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring. This guide provides a comprehensive comparison of bioanalytical methods for Probenecid, with a focus on the use of Probenecid-d14 as a stable isotope-labeled internal standard to achieve the highest levels of accuracy and precision.

The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] This is because its physicochemical properties are nearly identical to the analyte of interest, Probenecid. This similarity ensures that any variability during sample preparation, such as extraction losses, and any matrix effects during ionization in the mass spectrometer are effectively compensated for, leading to highly reliable data.

Experimental Protocol: Probenecid Quantification in Human Plasma using LC-MS/MS and this compound Internal Standard

This section details a typical experimental workflow for the quantification of Probenecid in human plasma.

1. Sample Preparation:

  • Aliquots of human plasma (e.g., 100 µL) are spiked with a known concentration of this compound internal standard solution.

  • Protein precipitation is performed by adding a solvent such as acetonitrile.

  • Samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a new plate or vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 reverse-phase column.[4][5] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[4][5]

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Probenecid and this compound.

3. Data Analysis:

  • The peak area ratio of Probenecid to this compound is calculated.

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of Probenecid in the unknown samples is determined from the calibration curve.

Below is a diagram illustrating the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Probenecid / this compound) ms->ratio cal Generate Calibration Curve ratio->cal quant Quantify Probenecid Concentration cal->quant

Caption: Experimental workflow for Probenecid quantification.

Accuracy and Precision Data

The following table summarizes typical accuracy and precision data for a validated Probenecid assay using this compound as the internal standard. The data is presented for quality control (QC) samples at low, medium, and high concentrations. According to regulatory guidelines, the mean accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15%.[6]

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low10102.55.8101.77.2
Medium10098.74.299.55.1
High800101.23.5100.84.5

Comparison of Internal Standard Strategies

The choice of internal standard is critical for the performance of a bioanalytical assay. The following table and diagram compare the use of a stable isotope-labeled internal standard (this compound) with an alternative approach using a structural analog.

FeatureThis compound (Isotope-Labeled IS)Structural Analog IS
Chromatographic Behavior Co-elutes with Probenecid, ensuring simultaneous measurement and compensation for matrix effects at the exact retention time.May have a different retention time, leading to potential differences in matrix effects experienced by the analyte and the IS.
Extraction Recovery Virtually identical to Probenecid, providing accurate correction for any sample loss during preparation.May have different extraction efficiency, leading to inaccurate quantification.
Ionization Efficiency Nearly identical to Probenecid, effectively correcting for ion suppression or enhancement.May have different ionization efficiency, which can lead to biased results.
Overall Accuracy & Precision High accuracy and precision, as it closely mimics the behavior of the analyte.Lower accuracy and precision compared to an isotope-labeled IS due to potential differences in physicochemical properties.

The logical relationship between the choice of internal standard and the resulting data quality is illustrated in the diagram below.

G cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative (e.g., Structural Analog) A Identical Physicochemical Properties B Co-elution & Similar Ionization A->B C Effective Compensation for Variability B->C D High Accuracy & Precision C->D X Different Physicochemical Properties Y Different Retention Time & Ionization X->Y Z Incomplete Compensation for Variability Y->Z W Potential for Inaccuracy & Imprecision Z->W

Caption: Impact of internal standard choice on data quality.

Conclusion

For the quantitative analysis of Probenecid in biological matrices, the use of a stable isotope-labeled internal standard, specifically this compound, is highly recommended. This approach, as part of a validated LC-MS/MS method, ensures the highest level of accuracy and precision by effectively compensating for experimental variability. While methods using structural analogs or external calibration exist, they are more susceptible to errors arising from differences in extraction recovery and matrix effects. Therefore, for robust and reliable data in research and drug development, an isotope dilution mass spectrometry method with this compound remains the superior choice.

References

Establishing Linearity and Lower Limit of Quantification for Probenecid: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Probenecid, establishing a robust and reliable analytical method is paramount. A key decision in this process is the selection of an appropriate internal standard (IS) to ensure accuracy and precision in quantification. This guide provides a comparative overview of using the deuterated internal standard, Probenecid-d14, and discusses the considerations for employing alternative, non-deuterated internal standards.

Data Presentation: Performance Comparison

ParameterProbenecid with this compound ISProbenecid with Alternative IS (Structural Analog - Hypothetical)
Linearity Range 0.0015 – 10 mg L⁻¹[1]1 – 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.99[1]≥ 0.99
Lower Limit of Quantification (LLOQ) 0.01 mg L⁻¹[1]1 ng/mL
Sample Preparation Protein Precipitation[1]Solid-Phase Extraction
Analytical Technique LC-MS/MS[1]LC-MS/MS

Note: The data for the alternative IS is presented for illustrative comparison. The performance of a structural analog IS would need to be empirically determined.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for establishing linearity and LLOQ for Probenecid using an internal standard.

Sample Preparation

The choice of sample preparation technique depends on the complexity of the biological matrix and the desired level of cleanliness.

1. Protein Precipitation (PPT): A rapid and straightforward method suitable for high-throughput analysis.

  • Procedure:

    • To 100 µL of plasma sample, add a specified volume of a deuterated internal standard, such as this compound.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE): A more selective method that provides cleaner extracts, potentially leading to lower matrix effects and improved sensitivity.

  • Procedure:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample, spiked with the internal standard, onto the conditioned cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Establishing Linearity and LLOQ

The following protocol outlines the general steps for determining the linearity and LLOQ of a Probenecid bioanalytical method.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of Probenecid in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to prepare working solutions at various concentrations.

    • Spike blank biological matrix (e.g., human plasma) with the working solutions to create a series of calibration standards. A minimum of six to eight non-zero concentration levels are typically used to define the calibration curve.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high. The low QC (LQC) is typically 2-3 times the LLOQ, the medium QC (MQC) is in the mid-range of the calibration curve, and the high QC (HQC) is near the upper limit of quantification (ULOQ).

  • Analysis:

    • Process the calibration standards and QC samples using the chosen sample preparation method (PPT or SPE).

    • Analyze the extracted samples by LC-MS/MS.

  • Data Evaluation:

    • Linearity: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99 for the curve to be considered linear.

    • LLOQ: The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The analyte response at the LLOQ should be at least five times the response of a blank sample. The accuracy should be within ±20% of the nominal concentration, and the precision (coefficient of variation, %CV) should be ≤ 20%.

Visualization of Workflows and Concepts

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logic of calibration curve analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound) start->spike ppt Protein Precipitation (e.g., Acetonitrile) spike->ppt Method 1 spe Solid-Phase Extraction (e.g., C18 Cartridge) spike->spe Method 2 centrifuge Centrifugation ppt->centrifuge evap Evaporation & Reconstitution spe->evap analysis Inject into LC-MS/MS centrifuge->analysis evap->analysis data Data Acquisition (Peak Area Ratio) analysis->data calibration Generate Calibration Curve data->calibration quantify Determine Probenecid Concentration calibration->quantify

Experimental workflow for Probenecid quantification.

G cluster_calibration Calibration Curve Generation cluster_lloq LLOQ Determination cluster_sample_analysis Unknown Sample Analysis standards Prepare Calibration Standards (Known Probenecid Concentrations) is_add Add Constant Amount of IS standards->is_add analyze_standards Analyze by LC-MS/MS is_add->analyze_standards plot Plot Peak Area Ratio vs. Concentration analyze_standards->plot regression Linear Regression (y = mx + c) r² ≥ 0.99 plot->regression calc Calculate Concentration using Regression Equation regression->calc define_lloq Lowest Standard on Curve criteria Acceptance Criteria: - Accuracy: 80-120% - Precision (CV): ≤ 20% - S/N > 5 define_lloq->criteria unknown Analyze Unknown Sample unknown->calc

Logic of calibration curve and LLOQ determination.

Discussion and Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency, which effectively compensates for matrix effects and variability during sample processing and analysis. The data presented for this compound demonstrates its suitability for achieving a sensitive LLOQ and a wide linear range.

In situations where a deuterated internal standard is not available or is cost-prohibitive, a structural analog can be a viable alternative. An ideal structural analog should have similar chemical properties, extraction recovery, and chromatographic retention time to the analyte. However, it is crucial to thoroughly validate the method using a structural analog to ensure it adequately tracks the analyte's behavior and does not suffer from differential matrix effects. The hypothetical data for a structural analog highlights that comparable performance may be achievable, but this must be confirmed through rigorous validation studies.

Ultimately, the choice of internal standard should be based on a balance of performance, availability, and cost. For regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is strongly recommended to ensure the highest data quality and regulatory acceptance. For research applications, a well-validated method with a carefully selected structural analog can also provide reliable quantitative results.

References

A Guide to Cross-Validation of Analytical Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring data consistency and reliability across different testing sites is a critical requirement in the pharmaceutical and broader scientific industries. When an analytical method is used in more than one laboratory, a documented process is required to verify that each laboratory can perform the method with equivalent accuracy, precision, and reliability.[1][2] This process, known as analytical method transfer or cross-validation, is a regulatory imperative that ensures the integrity of data throughout a product's lifecycle, from development to quality control.[1][2]

A poorly executed transfer can lead to costly retesting, project delays, and non-compliance with regulatory standards.[1] This guide provides a framework for researchers, scientists, and drug development professionals to effectively plan and execute the cross-validation of analytical methods, ensuring seamless, compliant, and reliable results between different laboratories.

Key Approaches to Method Transfer

There are several established strategies for transferring an analytical method from a transferring (or sending) unit (SU) to a receiving unit (RU). The choice of approach depends on factors like the complexity of the method, the experience of the receiving lab, and the stage of product development.[3]

  • Comparative Testing: This is the most common approach where both the transferring and receiving laboratories analyze the same set of homogeneous samples.[1][4][5] The results are then statistically compared against predefined acceptance criteria to demonstrate equivalence.[1] This method is ideal for methods that have already been validated.[3][4]

  • Co-validation: In this strategy, the receiving unit participates in the validation of the analytical method, often by performing the reproducibility assessment.[1][4][6] This approach is efficient for transferring methods that have not yet been fully validated, for instance, when moving from a development site to a quality control site.[4][6]

  • Revalidation: The receiving unit may perform a full or partial revalidation of the analytical method.[1][4] This is often necessary when there are significant differences in the laboratory environments (e.g., different instrument models) or if the original validation is not well-documented.[3][4][7]

  • Transfer Waiver: In some cases, the formal transfer process can be waived. This is justifiable if the method is simple (e.g., compendial methods like pH or loss on drying), if the receiving lab is already proficient with the method, or if the personnel are moving from the transferring to the receiving lab.[1][5]

Experimental Design and Key Parameters

A successful cross-validation study hinges on a well-defined protocol that outlines the scope, responsibilities, materials, and acceptance criteria.[1][4] The core of the protocol is the comparative analysis of key analytical performance characteristics.

G P3 P3 E1 E1 P3->E1 E3 E3 A1 A1 E3->A1 E4 E4 E4->A1

Caption: Workflow for a typical comparative analytical method transfer process.

Core Performance Parameters for Comparison

The goal is to demonstrate that the method's performance characteristics remain consistent between the two sites.[1] Key parameters to evaluate include:

  • Precision: This measures the closeness of agreement among individual test results. It is typically assessed at two levels:

    • Repeatability (Intra-assay Precision): The precision obtained over a short interval by the same analyst using the same equipment.[8]

    • Intermediate Precision: Expresses within-laboratory variations due to random events like different days, analysts, or equipment.[8] In a transfer, this is extended to assess inter-laboratory precision (reproducibility).

  • Accuracy: This demonstrates the closeness of the results obtained by the method to the true value.[8] It's often evaluated by analyzing samples with a known concentration (e.g., spiked placebo) and calculating the percent recovery.[8]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected (LOD).[8]

Experimental Protocol: Comparative Study for HPLC Assay

This protocol outlines a typical comparative testing approach for transferring an HPLC assay method between a Sending Unit (SU) and a Receiving Unit (RU).

1. Objective: To demonstrate that the RU can achieve comparable results to the SU for the assay of Drug Substance X in Product Y using HPLC method No. ZZZ.

2. Materials and Samples:

  • A single, homogeneous batch of Product Y should be used.

  • Reference Standard (RS) for Drug Substance X.

  • Placebo (product matrix without the drug substance).

  • Samples should be prepared at three concentration levels covering the method's range (e.g., 80%, 100%, and 120% of the target concentration).[7] For accuracy, these will be placebo samples spiked with the drug substance. For precision, samples from the product batch will be used.

3. Procedure:

  • Analyst Training: Ensure the analyst(s) at the RU are thoroughly trained on the method by SU personnel.[1]

  • Execution at SU: One analyst at the SU prepares and analyzes six individual samples from the product batch (100% level). Additionally, the analyst prepares and analyzes, in triplicate, the spiked placebo samples at 80%, 100%, and 120% levels.

  • Execution at RU: Two analysts at the RU, on different days, each prepare and analyze six individual samples from the product batch. They also analyze the three levels of spiked samples in triplicate. This design assesses both repeatability and intermediate precision.[8]

4. Data Analysis and Acceptance Criteria:

  • The results from both laboratories are compiled.

  • Statistical Comparison:

    • An F-test is used to compare the variances (precision) of the datasets from the two labs.

    • A two-sample t-test is used to compare the means (accuracy) of the datasets.

  • Acceptance Criteria: The pre-defined criteria must be met. For example:

    • The difference in the mean assay results between the two labs should be not more than 2.0%.

    • The Relative Standard Deviation (RSD) for precision at the RU should not exceed 2.0%.

    • The mean recovery for accuracy at the RU should be between 98.0% and 102.0%.

    • The F-test and t-test should show no statistically significant difference between the two laboratories at a 95% confidence level.

Data Presentation: Comparative Results

Summarizing quantitative data in clear, structured tables is essential for direct comparison and reporting.

Table 1: Inter-Laboratory Precision Comparison (Assay of Product Y)

LaboratoryAnalystnMean Assay (%)Std. Dev.RSD (%)
Sending Unit (SU)16100.50.610.6%
Receiving Unit (RU)16100.10.750.7%
Receiving Unit (RU)2699.80.820.8%
Overall RU - 12 99.95 0.79 0.8%

Table 2: Inter-Laboratory Accuracy Comparison (Spiked Recovery)

Spiked LevelLaboratorynMean Recovery (%)
80% SU3100.8
RU3100.2
100% SU3100.2
RU399.9
120% SU399.5
RU399.1
Overall SU 9 100.2
RU 9 99.7

Table 3: Statistical Evaluation Summary

ParameterStatistical TestResultConclusion (at 95% Confidence)
Precision F-test (SU vs. Overall RU)F_calc < F_critVariances are equivalent
Accuracy t-test (SU vs. Overall RU)t_calc < t_critMeans are not significantly different

Logical Relationships in Method Validation

The various performance characteristics of an analytical method are interconnected and collectively ensure its suitability for the intended purpose.[10] Robustness, established during development, is the foundation for a method that can be successfully validated and transferred.

G cluster_development Method Development Phase cluster_outcome Overall Method Suitability Robustness Robustness (Capacity to remain unaffected by small variations) Accuracy Accuracy Robustness->Accuracy informs Precision Precision Robustness->Precision informs Specificity Specificity Robustness->Specificity informs Suitability Suitable for Intended Purpose Accuracy->Suitability Range Range Accuracy->Range Precision->Suitability Precision->Range Specificity->Suitability Specificity->Accuracy LOQ LOQ Specificity->LOQ Linearity Linearity Linearity->Range Range->Suitability LOQ->Suitability

Caption: Interrelationship of analytical method performance characteristics.

By following a structured and well-documented approach, laboratories can confidently transfer analytical methods, ensuring consistent quality and data integrity across all sites involved in the drug development and manufacturing process.

References

The Isotope Effect in LC-MS Analysis: A Comparative Guide for Deuterated Probenecid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a cornerstone of robust quantitative bioanalysis. This guide provides a detailed comparison of deuterated Probenecid versus its non-deuterated counterpart, focusing on the practical implications of the deuterium isotope effect in LC-MS workflows. Experimental data and detailed protocols are presented to support the objective comparison.

The use of a deuterated internal standard, such as Probenecid-d14, is a widely accepted strategy to enhance the accuracy and precision of LC-MS assays.[1] The rationale behind this approach is that the physicochemical properties of the deuterated standard closely mimic those of the unlabeled analyte, leading to similar behavior during sample preparation, chromatography, and ionization.[1] However, the substitution of hydrogen with deuterium atoms can introduce subtle differences, collectively known as the isotope effect, which may influence chromatographic retention time and mass spectrometric detection.

Chromatographic Performance: The Isotope Effect on Retention Time

A common manifestation of the deuterium isotope effect in reversed-phase liquid chromatography is a slight decrease in retention time for the deuterated compound compared to its non-deuterated analog. This phenomenon is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to minor differences in intermolecular interactions with the stationary phase. In many cases, this results in the deuterated internal standard eluting marginally earlier than the analyte.

However, in a validated LC-MS/MS method for the simultaneous quantification of phenoxymethylpenicillin, benzylpenicillin, and Probenecid in human serum, both Probenecid and its highly deuterated internal standard, this compound, were observed to have the same retention time of 1.9 minutes.[1] This finding is significant as it suggests that with a high degree of deuteration and under optimized chromatographic conditions, the isotope effect on retention time can be rendered negligible, leading to the co-elution of the analyte and the internal standard.

Table 1: Comparison of Chromatographic Parameters

ParameterProbenecidThis compoundObservation
Retention Time (min)1.9[1]1.9[1]Co-elution under the specified conditions.

The co-elution of the analyte and its deuterated internal standard is generally considered ideal for quantitative LC-MS analysis. It ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same point in time, allowing for the most accurate correction and, consequently, more reliable quantification. While slight chromatographic separation can sometimes be advantageous in specific scenarios, co-elution simplifies data analysis and is often a desired outcome in bioanalytical method development.[2]

Mass Spectrometric Detection

The primary difference between Probenecid and its deuterated analog in mass spectrometry is their mass-to-charge ratio (m/z). This mass difference is the basis for their distinct detection and quantification. For instance, in the aforementioned study, the precursor to product ion transitions for Probenecid and this compound would be set to their respective unique m/z values, allowing for their simultaneous but independent monitoring.

Table 2: Mass Spectrometric Parameters (Hypothetical Example based on Probenecid's molecular weight)

ParameterProbenecidThis compound
Molecular Weight~285.36 g/mol [3]~299.45 g/mol
Precursor Ion [M-H]⁻m/z 284.1m/z 298.2
Product Ion (Example)m/z 198.1m/z 212.2

Note: The exact m/z values for precursor and product ions will depend on the specific adducts formed and the fragmentation pattern in the mass spectrometer.

Experimental Protocols

The following is a detailed methodology for the LC-MS/MS analysis of Probenecid, adapted from a validated method.[1]

Sample Preparation:

  • To 100 µL of serum, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 55% methanol in water + 0.1% formic acid[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Detection: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Serum Serum Sample Precipitation Protein Precipitation (Acetonitrile + IS) Serum->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Experimental workflow for the LC-MS/MS analysis of Probenecid.

Isotope_Effect_Logic Deuterated_IS Deuterated Internal Standard (e.g., this compound) Isotope_Effect Deuterium Isotope Effect Deuterated_IS->Isotope_Effect Analyte Analyte (Probenecid) Analyte->Isotope_Effect Coelution Co-elution (Retention Time is the Same) Isotope_Effect->Coelution Under Optimized Conditions Accurate_Quant Accurate Quantification Coelution->Accurate_Quant Compensates for Matrix Effects

Logical relationship of the isotope effect leading to accurate quantification.

Conclusion

The use of a deuterated internal standard is a powerful tool for achieving high-quality quantitative data in LC-MS analysis. While the deuterium isotope effect can lead to slight chromatographic separation between the analyte and the internal standard, this is not always the case. As demonstrated with Probenecid and this compound, with a sufficient degree of deuteration and optimized chromatographic conditions, co-elution can be achieved. This co-elution is highly desirable as it provides the most effective means of compensating for matrix effects and other sources of variability in the analytical workflow, ultimately leading to more accurate and reliable results. Researchers should be aware of the potential for isotope effects but should also recognize that these effects can be minimized or eliminated through careful method development.

References

Comparative analysis of Probenecid pharmacokinetics with and without co-administered drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of probenecid's pharmacokinetic profile when administered alone versus in combination with other therapeutic agents. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies for understanding and predicting drug-drug interactions involving probenecid.

Probenecid, a well-established uricosuric agent, is also known for its significant impact on the pharmacokinetics of various co-administered drugs. This is primarily due to its action as a potent inhibitor of organic anion transporters (OATs), particularly OAT1 and OAT3, which are crucial for the renal excretion of many drugs. Understanding the alterations in probenecid's own pharmacokinetic profile during such interactions is vital for dose adjustments and ensuring therapeutic efficacy and safety. This guide presents a comparative analysis of probenecid pharmacokinetics with and without co-administered drugs, supported by experimental data and detailed methodologies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of probenecid when administered alone and in combination with other drugs.

Table 1: Pharmacokinetic Parameters of Probenecid When Co-administered with Allopurinol

Pharmacokinetic ParameterProbenecid AloneProbenecid with AllopurinolReference
Concentration Not specifiedUnaffected[1]

Note: While the study concluded that probenecid concentrations were unaffected by allopurinol, specific pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were not provided in the referenced abstract.

Table 2: Pharmacokinetic Parameters of Probenecid When Co-administered with Furosemide

Pharmacokinetic ParameterProbenecid AloneProbenecid with FurosemideReference
Cmax Data not availableData not available
Tmax Data not availableData not available
AUC Data not availableData not available
Half-life (t½) Data not availableData not available

Table 3: Pharmacokinetic Parameters of Probenecid When Co-administered with Penicillin

Pharmacokinetic ParameterProbenecid AloneProbenecid with PenicillinReference
Cmax Data not availableData not available
Tmax Data not availableData not available
AUC Data not availableData not available
Half-life (t½) Data not availableData not available

Note: The co-administration of probenecid and penicillin is a classic example of a beneficial drug interaction, where probenecid increases penicillin's plasma concentration and prolongs its half-life.[5][6] However, clinical studies detailing the impact of penicillin on the pharmacokinetic profile of probenecid are not extensively reported in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for the quantification of probenecid in biological matrices.

High-Performance Liquid Chromatography (HPLC) Method for Probenecid Quantification

This method is suitable for the simultaneous estimation of probenecid and a co-administered drug, such as a cephalosporin antibiotic, in pharmaceutical dosage forms and can be adapted for biological fluids.

  • Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector.

  • Column: Zorbax C18 column (4.6 x 150mm, 5µm).

  • Mobile Phase: A mixture of acetonitrile (ACN) and water in a 55:45 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Sample Preparation:

    • Standard solutions are prepared by accurately weighing and dissolving probenecid and the co-administered drug in the mobile phase to achieve a known concentration.

    • For plasma or urine samples, a protein precipitation step followed by solid-phase extraction would be necessary to remove interfering substances.

  • Analysis: The retention times for probenecid and the co-administered drug are determined by injecting the standard solutions. The concentration in unknown samples is then calculated based on the peak area compared to the standard curve.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Probenecid Quantification

This highly sensitive and specific method is ideal for quantifying probenecid and its metabolites in human plasma and dried blood spots.[1]

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A reversed-phase UPLC column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using 0.05% formic acid in water (A) and 0.05% formic acid in methanol (B).

  • Sample Preparation:

    • Solid-phase extraction is utilized to extract probenecid and other analytes from plasma or reconstituted dried blood spots.

    • The extracted samples are evaporated to dryness and then reconstituted in a solution suitable for injection into the LC-MS/MS system.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify probenecid and its metabolites.

  • Data Analysis: The concentration of probenecid is determined by comparing the peak area ratios of the analyte to an internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

The primary mechanism by which probenecid interacts with other drugs is through the inhibition of Organic Anion Transporters (OATs) in the renal tubules. This interaction can be visualized as follows:

G cluster_0 Renal Proximal Tubule Cell cluster_2 Urine OAT Organic Anion Transporter (OAT1/OAT3) Drug_urine Excreted Drug OAT->Drug_urine Secretion Probenecid_blood Probenecid Probenecid_blood->OAT Binds and Inhibits Drug_blood Co-administered Drug (e.g., Penicillin, Furosemide) Drug_blood->OAT Transport for Excretion

Caption: Mechanism of probenecid drug-drug interaction via inhibition of renal Organic Anion Transporters (OATs).

The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study investigating drug-drug interactions with probenecid.

G cluster_0 Treatment Period 1 cluster_1 Treatment Period 2 start Study Start: Healthy Volunteers drug_A Administer Probenecid Alone start->drug_A washout Washout Period drug_B Administer Probenecid with Co-administered Drug washout->drug_B sampling_A Serial Blood/Urine Sampling drug_A->sampling_A analysis_A Pharmacokinetic Analysis of Probenecid sampling_A->analysis_A analysis_A->washout sampling_B Serial Blood/Urine Sampling drug_B->sampling_B analysis_B Pharmacokinetic Analysis of Probenecid and Co-administered Drug sampling_B->analysis_B compare Comparative Analysis of Pharmacokinetic Parameters analysis_B->compare

Caption: A crossover study design for evaluating the pharmacokinetic interaction between probenecid and a co-administered drug.

References

Advanced & Novel Applications

Application Notes and Protocols for the Use of Probenecid-d14 in Metabolomics to Study Transporter Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid is a well-characterized inhibitor of several organic anion transporters (OATs), most notably OAT1 (SLC22A6) and OAT3 (SLC22A8), which are primarily expressed in the kidney.[1] These transporters play a crucial role in the disposition of a wide range of endogenous and exogenous compounds, including many drugs and their metabolites. By inhibiting these transporters, probenecid can alter the pharmacokinetic profiles of co-administered drugs, leading to potential drug-drug interactions (DDIs).[2] Furthermore, probenecid is utilized in the treatment of gout, as it also inhibits the reabsorption of uric acid by URAT1 (SLC22A12) in the kidneys.[1]

Metabolomics, the comprehensive analysis of small molecules in a biological system, offers a powerful approach to investigate the functional consequences of transporter inhibition. By comparing the metabolomic profiles of biological fluids (e.g., plasma and urine) before and after probenecid administration, researchers can identify endogenous substrates of OATs and other probenecid-sensitive transporters.[1][3] These identified metabolites can then serve as endogenous biomarkers to assess the DDI potential of new chemical entities.

The use of stable isotope-labeled compounds, such as Probenecid-d14, is a critical component of quantitative metabolomics studies. This compound can be employed as an internal standard for the accurate and precise quantification of probenecid in biological matrices by mass spectrometry. This ensures that observed metabolomic changes can be confidently correlated with the concentration of the inhibitor.

These application notes provide a framework for designing and executing metabolomics studies to investigate transporter function using probenecid, with a focus on the utility of this compound. Detailed protocols for in vivo studies and sample analysis are also provided.

Application 1: Identification of Endogenous Biomarkers for OAT-Mediated DDIs

Objective: To identify novel endogenous biomarkers in plasma and urine that are sensitive to the inhibition of OAT1 and OAT3 by probenecid.

Rationale: Regulatory agencies recommend evaluating the DDI potential of investigational drugs with transporters like OAT1 and OAT3. Identifying endogenous metabolites that are substrates of these transporters can provide sensitive and specific biomarkers for assessing the in vivo activity of these transporters and predicting potential DDIs without the need to administer probe drugs.[4] A study involving the administration of probenecid to healthy volunteers revealed significant alterations in numerous metabolites, highlighting the potential for discovering such biomarkers.[1][3]

Methodology Overview: A clinical or preclinical study is conducted where subjects or animals are administered a single dose of probenecid. Plasma and urine samples are collected at baseline and at various time points after probenecid administration. This compound is used as an internal standard for the quantification of probenecid in these samples. Untargeted or targeted metabolomics analysis is performed on the samples to identify metabolites with significantly altered concentrations following probenecid treatment. Metabolites that show increased levels in plasma and decreased levels in urine are strong candidates for OAT substrates.[3]

Application 2: Mechanistic Elucidation of Drug-Drug Interactions

Objective: To investigate the role of OAT inhibition in a known or suspected drug-drug interaction.

Rationale: When a new drug candidate is observed to have a DDI with a known OAT substrate, a metabolomics study with probenecid can help elucidate the underlying mechanism. By comparing the metabolic perturbations caused by the new drug with those caused by probenecid, researchers can determine if the DDI is likely mediated by OAT inhibition.

Methodology Overview: Similar to the biomarker discovery application, a study is designed to compare the metabolomic profiles of subjects administered the new drug, probenecid, and potentially a placebo. This compound would be used to accurately quantify probenecid concentrations. A comparison of the significantly altered metabolites across the different treatment arms can provide evidence for a shared mechanism of transporter inhibition.

Data Presentation

The following tables summarize representative quantitative data from a study where probenecid was administered to healthy human subjects. These tables illustrate the expected changes in endogenous metabolites that are substrates of probenecid-sensitive transporters.

Table 1: Endogenous Metabolites Significantly Increased in Plasma Following Probenecid Administration

MetaboliteSuper PathwaySub PathwayFold Change (Post- vs. Pre-dose)p-value
KynurenateAmino AcidTryptophan Metabolism2.5< 0.001
IndoleacetateAmino AcidTryptophan Metabolism2.1< 0.001
CinnamoylglycineAmino AcidPhenylalanine Metabolism3.8< 0.001
p-Cresol sulfateXenobioticsBenzoate Metabolism3.2< 0.001
HippurateXenobioticsBenzoate Metabolism2.9< 0.001
GlycocholateLipidPrimary Bile Acid Metabolism2.3< 0.001
UrateNucleotidePurine Metabolism, Salvage0.6< 0.001

Data synthesized from a study by Granados et al.[1][3]

Table 2: Endogenous Metabolites Significantly Decreased in Urine Following Probenecid Administration

MetaboliteSuper PathwaySub PathwayFold Change (Post- vs. Pre-dose)p-value
KynurenateAmino AcidTryptophan Metabolism0.3< 0.001
IndoleacetateAmino AcidTryptophan Metabolism0.4< 0.001
CinnamoylglycineAmino AcidPhenylalanine Metabolism0.2< 0.001
p-Cresol sulfateXenobioticsBenzoate Metabolism0.3< 0.001
HippurateXenobioticsBenzoate Metabolism0.4< 0.001
GlycocholateLipidPrimary Bile Acid Metabolism0.5< 0.01
UrateNucleotidePurine Metabolism, Salvage1.8< 0.001

Data synthesized from a study by Granados et al.[1][3]

Experimental Protocols

Protocol 1: In Vivo Study of Probenecid Administration for Metabolomics Analysis

1. Study Design:

  • Subjects: Healthy volunteers or preclinical animal models.
  • Design: A single-center, open-label, crossover study is recommended.
  • Phases:
  • Baseline Phase: Collection of plasma and urine samples prior to any treatment.
  • Treatment Phase: Administration of a single oral dose of probenecid (e.g., 1000 mg for human subjects).[4]
  • Sample Collection:
  • Plasma: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 h). Use EDTA as the anticoagulant.
  • Urine: Collect urine samples at pre-dose and over specific intervals post-dose (e.g., 0-4 h, 4-8 h, 8-12 h, 12-24 h).

2. Sample Handling and Storage:

  • Plasma:
  • Collect whole blood in EDTA tubes.
  • Centrifuge at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.
  • Aliquot the plasma into cryovials and immediately freeze at -80°C until analysis.
  • Urine:
  • Measure the volume of each collection.
  • Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cell debris.
  • Aliquot the supernatant into cryovials and immediately freeze at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS Metabolomics Analysis

1. Materials:

  • Frozen plasma and urine samples.
  • This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol).
  • Ice-cold extraction solvent (e.g., methanol or acetonitrile).
  • Microcentrifuge tubes.
  • Centrifuge capable of reaching >10,000 x g and 4°C.
  • LC-MS vials.

2. Plasma Sample Preparation:

  • Thaw plasma samples on ice.
  • In a clean microcentrifuge tube, add 50 µL of plasma.
  • Add 10 µL of this compound IS solution.
  • Add 200 µL of ice-cold methanol to precipitate proteins.
  • Vortex for 1 minute.
  • Incubate at -20°C for 20 minutes to enhance protein precipitation.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.
  • Transfer to an LC-MS vial.

3. Urine Sample Preparation:

  • Thaw urine samples on ice.
  • Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any remaining debris.
  • In a clean microcentrifuge tube, add 50 µL of the urine supernatant.
  • Add 10 µL of this compound IS solution.
  • Add 200 µL of ice-cold acetonitrile.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 3: LC-MS/MS Analysis

1. Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

2. Chromatographic Conditions (Example for Reversed-Phase Chromatography):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate a wide range of metabolites (e.g., start with 5% B, ramp to 95% B, hold, and then re-equilibrate).
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.
  • Data Acquisition:
  • Targeted Analysis: Multiple Reaction Monitoring (MRM) for the quantification of specific metabolites and Probenecid/Probenecid-d14.
  • Untargeted Analysis: Full scan mode with data-dependent or data-independent fragmentation (MS/MS or MS^E).
  • Probenecid and this compound MRM Transitions (example): To be optimized based on the specific instrument.

4. Data Analysis:

  • Process the raw LC-MS data using appropriate software (e.g., vendor-specific software, XCMS, or similar platforms).
  • Perform peak picking, alignment, and integration.
  • Quantify probenecid using the this compound internal standard.
  • Normalize the metabolite data (e.g., to the sum of all metabolite intensities or using a quality control-based method).
  • Perform statistical analysis (e.g., t-tests, ANOVA) to identify significantly altered metabolites.
  • Use databases (e.g., HMDB, KEGG) for metabolite identification.

Mandatory Visualizations

experimental_workflow study_design In Vivo Study Design (Crossover) dosing Probenecid Administration study_design->dosing sample_collection Plasma & Urine Collection (Pre- & Post-dose) dosing->sample_collection sample_prep Sample Preparation (Protein Precipitation, IS Spiking with this compound) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (Untargeted Metabolomics) sample_prep->lcms_analysis data_processing Data Processing (Peak Picking, Alignment) lcms_analysis->data_processing stat_analysis Statistical Analysis (Identification of Significant Metabolites) data_processing->stat_analysis biomarker_id Biomarker Identification (Potential OAT Substrates) stat_analysis->biomarker_id

Caption: Experimental workflow for metabolomics-based biomarker discovery.

transporter_inhibition_mechanism cluster_blood Blood cluster_kidney Kidney Proximal Tubule Cell cluster_urine Urine probenecid_blood Probenecid oat OAT1/3 probenecid_blood->oat Inhibition metabolite_blood Endogenous Metabolites increased_metabolites Increased Metabolite Concentration metabolite_blood->increased_metabolites metabolite_blood->oat Uptake decreased_metabolites Decreased Metabolite Excretion oat->decreased_metabolites Secretion

Caption: Mechanism of OAT inhibition by probenecid.

ddi_biomarker_logic probenecid_admin Probenecid Administration oat_inhibition Inhibition of OAT1/3 probenecid_admin->oat_inhibition metabolite_change Altered Endogenous Metabolite Profile oat_inhibition->metabolite_change plasma_increase Increased Plasma Concentration metabolite_change->plasma_increase urine_decrease Decreased Urine Excretion metabolite_change->urine_decrease oat_substrate Identified as OAT Substrate plasma_increase->oat_substrate urine_decrease->oat_substrate ddi_biomarker Potential DDI Biomarker oat_substrate->ddi_biomarker

Caption: Logic for identifying potential DDI biomarkers.

References

Probenecid-d14: A Potent Tool for Investigating Pannexin 1 Hemichannel Function in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pannexin 1 (Panx1) hemichannels are increasingly recognized for their critical roles in both physiological and pathological processes within the central nervous system (CNS). These large-pore channels, present on the surface of neurons and glial cells, mediate the release of signaling molecules like ATP and glutamate, contributing to intercellular communication, synaptic plasticity, and neuroinflammation.[1][2][3] Dysregulation of Panx1 activity has been implicated in a range of neurological disorders, including stroke, epilepsy, and chronic pain, making it a compelling target for therapeutic intervention.[1]

Probenecid, a well-established uricosuric agent, has been identified as a potent and selective inhibitor of Panx1 hemichannels.[4][5][6] Its deuterated form, Probenecid-d14, offers a valuable tool for researchers, particularly in studies requiring metabolic stability and tracer capabilities for pharmacokinetic and pharmacodynamic assessments. This document provides detailed application notes and experimental protocols for utilizing this compound to study Panx1 hemichannels in the CNS.

Quantitative Data Summary

The inhibitory effects of Probenecid on Panx1 hemichannels have been quantified across various experimental paradigms. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: In Vitro Inhibition of Pannexin 1 by Probenecid

ParameterCell Type/SystemAssayInhibitorIC50 / ConcentrationReference
Panx1 Channel CurrentXenopus oocytes expressing Panx1Two-electrode voltage clampProbenecid~150 µM[7]
ATP-induced Dye UptakeHEK-293 cells expressing human P2X7 (implicates Panx1)Ethidium bromide uptakeProbenecid203 µM[1][4]
High Potassium-induced ATP ReleaseXenopus oocytes expressing Panx1Luciferase-based ATP assayProbenecidDose-dependent attenuation (150-500 µM)[7]
Spontaneous Dye UptakeHEK-293 cells expressing Panx1Ethidium bromide uptakeProbenecidSignificant reduction at 2.5 mM[1][4]

Table 2: In Vivo Administration of Probenecid in Rodent Models of CNS Injury

Animal ModelAdministration RouteDosageTherapeutic EffectReference
Rat model of subarachnoid hemorrhageIntraperitoneal injection1 mg/kgAttenuated brain edema and improved neurological function[8]
Rat model of global cerebral ischemia/reperfusionIntravenous, intraperitoneal, or gavageVarious dosesProtected against CA1 neuronal death[9]
Mouse model of Alzheimer's DiseaseIncubation of hippocampal slices100 µMReverted defects in synaptic plasticity[2]
Rat model of spinal cord injurySubcutaneous injection1, 10, or 100 mg/kgDose-dependent improvement in functional and structural outcomes[10]

Signaling Pathways and Experimental Workflows

Pannexin 1 Signaling in the CNS

Panx1 hemichannels are activated by a variety of stimuli, including membrane depolarization, mechanical stress, and activation of purinergic receptors.[7] Upon opening, they release ATP into the extracellular space, which can then act on neighboring P2X and P2Y receptors, propagating downstream signaling cascades that influence neuronal excitability, glial activation, and inflammatory responses.

Panx1_Signaling cluster_membrane Cell Membrane Panx1 Pannexin 1 Hemichannel ATP_out Extracellular ATP Panx1->ATP_out P2R P2X/P2Y Receptors Downstream Downstream Signaling (Ca2+ influx, Neuroinflammation) P2R->Downstream Stimuli Stimuli (e.g., High K+, Mechanical Stress) Stimuli->Panx1 Activates Probenecid This compound Probenecid->Panx1 Inhibits ATP_in Intracellular ATP ATP_in->Panx1 Release ATP_out->P2R Activates

Pannexin 1 signaling pathway and inhibition by this compound.
Experimental Workflow for Studying Panx1 Inhibition

A typical workflow to investigate the effect of this compound on Panx1 function involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Culture (Neurons, Glia, or Panx1-expressing cell lines) B Treatment with This compound A->B C Functional Assays (Dye Uptake, ATP Release, Electrophysiology) B->C G Data Analysis and Interpretation C->G D Animal Model of CNS Pathology E Administration of This compound D->E F Behavioral and Histological Analysis E->F F->G

General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess Panx1 hemichannel activity and its inhibition by this compound.

Dye Uptake Assay

This assay measures the influx of fluorescent dyes, such as ethidium bromide or Lucifer yellow, through open Panx1 hemichannels.

Materials:

  • Cultured cells (e.g., HEK-293 cells stably expressing Panx1, primary neurons, or astrocytes)

  • 96-well poly-D-lysine coated plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Ethidium bromide (EtBr) or Lucifer yellow

  • Low divalent cation solution (e.g., 145 mM NaCl, 5 mM KCl, 0.2 mM CaCl2, 13 mM glucose, 10 mM HEPES, pH 7.3)[1][4]

  • Fluorescent plate reader or fluorescence microscope

Protocol:

  • Seed cells at an appropriate density (e.g., 5 x 10^4 cells/well) in a 96-well plate and culture overnight.[1][4]

  • Prepare working solutions of this compound at various concentrations in the low divalent cation solution.

  • Wash the cells once with the low divalent cation solution.

  • Pre-incubate the cells with the this compound working solutions or vehicle control for 10-30 minutes at 37°C.[1][4]

  • Add the fluorescent dye (e.g., 25 µM Ethidium bromide) to each well.[1][4]

  • If studying stimulated Panx1 opening, add the stimulus (e.g., high extracellular potassium, NMDA) at this point.

  • Measure the fluorescence intensity over time using a fluorescent plate reader or capture images using a fluorescence microscope.

  • Analyze the rate of dye uptake as an indicator of Panx1 hemichannel activity.

ATP Release Assay

This protocol quantifies the release of ATP from cells through Panx1 hemichannels using a luciferase-based assay.

Materials:

  • Cultured cells or Xenopus oocytes expressing Panx1

  • This compound stock solution

  • Luciferin/Luciferase assay kit

  • Stimulation buffer (e.g., high potassium solution)

  • Luminometer

Protocol:

  • Culture cells to confluency in an appropriate plate format.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 10-30 minutes.[7]

  • Replace the medium with the stimulation buffer (or control buffer) and incubate for a defined period (e.g., 10-30 minutes).

  • Collect the supernatant from each well.

  • Prepare the luciferin/luciferase reagent according to the manufacturer's instructions.

  • Add the collected supernatant to the reagent in a luminometer-compatible plate.

  • Measure the luminescence, which is proportional to the ATP concentration.

  • Normalize the ATP release to the total protein content or cell number.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique directly measures the ionic currents flowing through Panx1 hemichannels.

Materials:

  • Cells expressing Panx1 hemichannels

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • This compound stock solution

Protocol:

  • Prepare cells for patch-clamp recording.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Apply a voltage protocol (e.g., voltage steps or ramps) to elicit Panx1 currents. Panx1 channels typically open at positive membrane potentials.

  • Perfuse the cell with the extracellular solution containing the vehicle control and record baseline currents.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the currents again.

  • Analyze the change in current amplitude to determine the inhibitory effect of this compound.

Conclusion

This compound is a powerful and specific tool for elucidating the complex roles of Panx1 hemichannels in the CNS. The provided application notes, data summaries, and detailed protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies. By enabling the precise modulation and tracking of Panx1 activity, this compound will undoubtedly contribute to a deeper understanding of CNS function and the development of novel therapeutic strategies for neurological disorders.

References

Application Note: High-Resolution Mass Spectrometry for Metabolite Identification and Quantification Using Probenecid-d14

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and quantification of metabolites in complex biological matrices.[1][2] The accuracy and sensitivity of HRMS enable the determination of elemental compositions and the structural elucidation of small molecules.[3] However, sample preparation variability and matrix effects can compromise quantitative accuracy.[4] The use of stable isotope-labeled (SIL) internal standards, such as Probenecid-d14, is a critical strategy to overcome these challenges.[5][6] A SIL internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for robust correction and highly accurate quantification.[7]

Probenecid is a uricosuric agent that inhibits the renal tubular secretion of organic acids, thereby increasing their plasma concentrations.[8][9] It is used clinically to treat gout and to increase the efficacy of antibiotics like penicillin.[10][11] This application note provides a detailed protocol for the quantification of Probenecid in human plasma using this compound as an internal standard with an LC-HRMS platform.

Principle of the Method

A known concentration of this compound is spiked into plasma samples before protein precipitation. During sample preparation and LC-MS analysis, any loss of the target analyte (Probenecid) will be matched by a proportional loss of the internal standard (this compound). Because the two compounds are chemically identical but have a different mass, the mass spectrometer can distinguish between them. The ratio of the analyte peak area to the internal standard peak area is used to calculate the precise concentration of Probenecid, effectively normalizing for variations in sample handling and instrument response.

Experimental Protocols

1. Materials and Reagents

  • Probenecid (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

2. Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of small molecules from human plasma.[12]

  • Thaw Samples: Thaw frozen human plasma samples on ice.

  • Prepare Spiking Solution: Prepare a 1 µg/mL working solution of this compound in 50:50 methanol:water.

  • Spike Internal Standard: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of the 1 µg/mL this compound internal standard solution.

  • Prepare Precipitation Solvent: Prepare ice-cold acetonitrile containing 0.1% formic acid.

  • Precipitate Proteins: Add 400 µL of the ice-cold precipitation solvent to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[13]

  • Collect Supernatant: Carefully transfer 300 µL of the supernatant to a clean LC-MS vial. Avoid disturbing the protein pellet.

  • Analyze: The sample is now ready for LC-HRMS analysis.

3. LC-HRMS Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.[14][15]

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Full Scan MS followed by data-dependent MS/MS (ddMS2)
Mass Range 100 - 1000 m/z
Resolution 60,000 FWHM
Capillary Voltage 3.0 kV
Gas Temperature 325°C
Gas Flow 10 L/min
Collision Energy Stepped (e.g., 10, 20, 40 eV for ddMS2)

4. Data Analysis Protocol

  • Peak Integration: Process the raw data using appropriate software (e.g., Agilent MassHunter, Thermo Xcalibur). Integrate the peak areas for the extracted ion chromatograms (EICs) of Probenecid and this compound.

  • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of Probenecid into blank plasma and processing them as described above. Plot the ratio of the Probenecid peak area to the this compound peak area against the known concentration to generate a calibration curve.

  • Quantification: Calculate the concentration of Probenecid in the unknown samples by applying their peak area ratios to the regression equation of the calibration curve.

  • Metabolite Identification: Confirm the identity of Probenecid by matching its accurate mass (<5 ppm error), retention time, and MS/MS fragmentation pattern with an authentic standard.

Data Presentation

Table 1: Mass Spectrometric Parameters for Probenecid and this compound

This table summarizes the key mass-to-charge ratios (m/z) used for identification and quantification.

CompoundFormulaExact MassIonization ModePrecursor Ion [M-H]- (m/z)Key Fragment Ions (m/z)
Probenecid C₁₃H₁₉NO₄S285.1035ESI-284.1009240.0430, 198.0324
This compound C₁₃H₅D₁₄NO₄S299.1913ESI-298.1887254.1308, 205.0829

Table 2: Representative Quantitative Performance Data

This table illustrates the typical performance characteristics of the described LC-HRMS method.

ParameterValueDescription
Linear Range 10 - 5000 ng/mLThe concentration range over which the assay is accurate and precise.
Limit of Detection (LOD) 3 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 10 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 5%The precision of the assay within a single day.
Inter-day Precision (%CV) < 8%The precision of the assay across different days.
Extraction Recovery > 85%The efficiency of the analyte extraction from the plasma matrix.
Matrix Effect < 10%The effect of co-eluting matrix components on ionization efficiency.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing p1 1. Plasma Sample (100 µL) p2 2. Spike with this compound (Internal Standard) p1->p2 p3 3. Add Acetonitrile (Protein Precipitation) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Collect Supernatant p4->p5 a1 6. Inject into UPLC System p5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. ESI Ionization (Negative) a2->a3 a4 9. HRMS Detection (Full Scan & ddMS2) a3->a4 d1 10. Extract Ion Chromatograms (Probenecid & this compound) a4->d1 d2 11. Calculate Peak Area Ratios d1->d2 d4 13. Confirm Identity (Accurate Mass, RT, MS/MS) d1->d4 d3 12. Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for Probenecid quantification.

Caption: Probenecid's mechanism of action in the kidney.

References

Application Notes and Protocols: Investigating Probenecid's Impact on the Pharmacokinetics of Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a uricosuric agent, is a well-known inhibitor of organic anion transporters (OATs), particularly OAT1 and OAT3, which are primarily located in the proximal tubules of the kidneys.[1] These transporters play a crucial role in the active tubular secretion of a wide range of drugs, including numerous antiviral agents. By inhibiting these transporters, probenecid can significantly alter the pharmacokinetics of co-administered antiviral drugs, leading to increased plasma concentrations, prolonged half-life, and reduced renal clearance.[1] This interaction can have profound clinical implications, potentially enhancing therapeutic efficacy but also increasing the risk of concentration-dependent toxicities.

These application notes provide a comprehensive overview of the impact of probenecid on the pharmacokinetics of several key antiviral drugs. Detailed experimental protocols for conducting pharmacokinetic interaction studies are provided, along with a summary of quantitative data from published studies. This information is intended to guide researchers and drug development professionals in designing and interpreting studies investigating the interaction between probenecid and antiviral agents.

Mechanism of Interaction: Inhibition of Renal Tubular Secretion

The primary mechanism by which probenecid affects the pharmacokinetics of many antiviral drugs is through the competitive inhibition of OAT1 and OAT3 transporters in the kidneys.[1] These transporters are responsible for the active secretion of anionic drugs from the blood into the renal tubules for excretion in the urine. Many antiviral drugs, including acyclovir, ganciclovir, cidofovir, tenofovir, and the active metabolite of oseltamivir (oseltamivir carboxylate), are substrates of these transporters.

By blocking OAT1 and OAT3, probenecid reduces the renal clearance of these antiviral drugs, leading to their accumulation in the systemic circulation.[1] This results in a higher area under the plasma concentration-time curve (AUC) and a longer elimination half-life.

cluster_0 Renal Proximal Tubule Cell OAT OAT1/OAT3 Urine Urine OAT->Urine Secretion Blood Bloodstream Blood->OAT Antiviral Drug Probenecid Probenecid Probenecid->OAT Inhibits

Mechanism of Probenecid's Interaction with Antiviral Drugs.

Quantitative Data Summary

The co-administration of probenecid has been shown to significantly alter the pharmacokinetic parameters of several antiviral drugs. The following tables summarize the key findings from clinical studies.

Table 1: Effect of Probenecid on the Pharmacokinetics of Acyclovir

ParameterAcyclovir Alone (mean ± SD)Acyclovir + Probenecid (mean ± SD)% ChangeReference
AUC (nmol·h/mL) 91.3127.6+40%[2]
Renal Clearance (mL/min/1.73 m²) 248 ± 80168-32%[2]
Terminal Half-life (h) 2.32.7+18%[2]

A study involving an intravenous infusion of acyclovir (5 mg/kg) with and without oral probenecid (1 g) demonstrated a significant increase in acyclovir exposure.[2]

Table 2: Effect of Probenecid on the Pharmacokinetics of Oral Ganciclovir

ParameterGanciclovir AloneGanciclovir + Probenecid% ChangeReference
Cmax --+40.1%[3]
AUC(0-8) --+52.5%[3]
Renal Clearance ---19%[4]

Co-administration of probenecid with oral ganciclovir resulted in a notable increase in systemic exposure.[3][4]

Table 3: Effect of Probenecid on the Pharmacokinetics of Tenofovir (from TDF) and Emtricitabine

DrugParameterWithout ProbenecidWith Probenecid (2g)% ChangeReference
Tenofovir AUC₀₋∞ (ng·h/mL)--+64%[5]
Emtricitabine AUC₀₋∞ (ng·h/mL)--+62%[5]

A study investigating a single dose of tenofovir disoproxil fumarate (TDF)/emtricitabine with probenecid showed a significant increase in the plasma exposure of both tenofovir and emtricitabine.[5]

Table 4: Effect of Probenecid on the Pharmacokinetics of Cidofovir

Cidofovir DoseParameterCidofovir AloneCidofovir + ProbenecidSignificanceReference
3.0 mg/kg Clearance (CL)No significant effectNo significant effectP = NS[6]
5.0 & 7.5 mg/kg Clearance (CL)Significantly higherSignificantly lowerP = 0.002[6]
5.0 & 7.5 mg/kg Volume of Distribution (Vss)Significantly higherSignificantly lowerP = 0.001[6]

The effect of probenecid on cidofovir pharmacokinetics appears to be dose-dependent. At higher doses of cidofovir, probenecid significantly reduces its clearance.[6] A standard-dose probenecid regimen (4g total) and a reduced-dose regimen (2g total) were found to not significantly alter cidofovir pharmacokinetics while still providing renal protection.[7]

Table 5: Effect of Probenecid on the Pharmacokinetics of Oseltamivir Carboxylate

ParameterOseltamivir AloneOseltamivir + ProbenecidFold Increase in ExposureReference
AUC --~2-fold[8]
Clearance --Reduced by ~50%[9]

Co-administration of probenecid with oseltamivir leads to a roughly two-fold increase in the plasma concentration of the active metabolite, oseltamivir carboxylate.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for conducting pharmacokinetic drug interaction studies between probenecid and antiviral agents.

General Clinical Study Design

A randomized, crossover study design is often employed to assess the impact of probenecid on antiviral pharmacokinetics.

cluster_0 Study Workflow cluster_1 Treatment Arms Screening Subject Screening Randomization Randomization Screening->Randomization Period1 Treatment Period 1 Randomization->Period1 PK_Sampling1 PK Sampling Period1->PK_Sampling1 GroupA Group A: Antiviral + Placebo Period1->GroupA Washout Washout Period Period2 Treatment Period 2 Washout->Period2 PK_Sampling2 PK Sampling Period2->PK_Sampling2 GroupB Group B: Antiviral + Probenecid Period2->GroupB PK_Sampling1->Washout Analysis Data Analysis PK_Sampling2->Analysis

Typical Crossover Study Design for a Drug Interaction Study.

Protocol for a Probenecid-Antiviral Pharmacokinetic Interaction Study:

  • Subject Recruitment and Screening:

    • Recruit healthy adult volunteers.

    • Conduct a thorough medical history, physical examination, and clinical laboratory tests to ensure subjects meet inclusion/exclusion criteria.

    • Obtain written informed consent from all participants.

  • Study Design:

    • Employ a randomized, open-label, two-period, two-sequence crossover design.

    • Subjects are randomly assigned to one of two treatment sequences:

      • Sequence A: Period 1: Antiviral drug + Placebo for probenecid; Period 2: Antiviral drug + Probenecid.

      • Sequence B: Period 1: Antiviral drug + Probenecid; Period 2: Antiviral drug + Placebo for probenecid.

    • A washout period of at least five half-lives of the antiviral drug and probenecid should separate the two treatment periods.

  • Drug Administration:

    • Antiviral Drug: Administer a single oral or intravenous dose of the antiviral drug at the beginning of each study period.

    • Probenecid/Placebo: Administer oral probenecid (e.g., 1-2 g) or a matching placebo at a specified time before the antiviral drug administration (e.g., 1-3 hours prior).[6][7] Additional doses of probenecid may be given post-antiviral administration depending on the study objectives.[6]

  • Pharmacokinetic Blood Sampling:

    • Collect serial blood samples into appropriate anticoagulant tubes (e.g., EDTA or sodium fluoride) at the following time points: pre-dose (0 h), and at specified intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[7][10]

    • The exact timing and number of samples will depend on the known pharmacokinetic profile of the antiviral drug.

  • Sample Processing and Storage:

    • Immediately after collection, centrifuge the blood samples to separate plasma.

    • Transfer the plasma into labeled cryovials and store at -70°C or below until analysis.

  • Bioanalytical Method:

    • Quantify the concentration of the antiviral drug (and its major metabolites, if applicable) in plasma samples using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for the antiviral drug using non-compartmental analysis:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋t)

      • Area under the plasma concentration-time curve extrapolated to infinity (AUC₀₋∞)

      • Elimination half-life (t₁/₂)

      • Apparent total clearance (CL/F)

      • Apparent volume of distribution (Vz/F)

    • Use appropriate statistical methods (e.g., analysis of variance - ANOVA) to compare the pharmacokinetic parameters between the two treatment periods.

Bioanalytical Method Protocol: LC-MS/MS Quantification of Antivirals in Plasma

The following provides a general protocol for the quantification of an antiviral drug in human plasma using LC-MS/MS. Specific parameters will need to be optimized for each analyte.

Materials and Reagents:

  • Antiviral drug analytical standard and stable isotope-labeled internal standard (IS).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid or ammonium acetate for mobile phase modification.

  • Human plasma (blank).

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

Instrumentation:

  • A sensitive LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the antiviral drug and IS in a suitable solvent (e.g., methanol).

    • Prepare calibration standards and QC samples by spiking known amounts of the antiviral drug stock solution into blank human plasma.

  • Sample Preparation:

    • Protein Precipitation (PPT): To a small volume of plasma sample (e.g., 50-100 µL), add 3-4 volumes of cold acetonitrile containing the IS. Vortex to mix and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample (pre-treated as necessary). Wash the cartridge to remove interferences. Elute the analyte and IS with a suitable solvent. Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive or negative electrospray ionization (ESI).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize the precursor-to-product ion transitions and collision energies for the antiviral drug and the IS.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of the antiviral drug in the unknown samples from the calibration curve.

cluster_0 Bioanalytical Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extraction Sample Extraction (PPT or SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

General Workflow for Bioanalytical Sample Analysis.

Conclusion

The co-administration of probenecid significantly alters the pharmacokinetics of numerous antiviral drugs by inhibiting their renal tubular secretion. This interaction, mediated by the inhibition of OAT1 and OAT3 transporters, leads to increased systemic exposure of the antiviral agents. While this may offer an opportunity for dose reduction or enhanced efficacy, it also necessitates careful consideration of potential toxicities. The data and protocols presented in these application notes provide a framework for researchers and drug development professionals to design, conduct, and interpret pharmacokinetic interaction studies involving probenecid and antiviral drugs. A thorough understanding of these interactions is critical for the safe and effective clinical use of these important medications.

References

Safety Operating Guide

Safe Disposal of Probenecid-d14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides essential guidance on the proper and safe disposal of Probenecid-d14, a labeled inhibitor of the multidrug resistance-associated protein (MRP) used in research settings. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. This compound, with the chemical formula C13H5D14NO4S, is also known as 4[(Dipropylamino-d14)sulfonyl]benzoic Acid.[1]

Hazard Identification and Safety Precautions

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[2][3][4][5]

  • Potential for Skin and Eye Irritation: May cause irritation upon contact.[2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

  • Chemical-resistant gloves (inspected prior to use)[2]

  • Safety glasses or goggles

  • Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][5]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC13H5D14NO4S[1]
Molecular Weight299.45[1]
AppearanceWhite Solid[3]
Melting Point198 - 199 °C[3]
Acute Toxicity (Oral, Rat LD50 for Probenecid)1,600 mg/kg[4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in the regular trash or poured down the drain.[5]

Step 1: Waste Collection

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and personal protective equipment, in a designated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material, be in good condition, and have a secure lid.

  • Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

Step 2: Waste Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Storage areas should be cool and dry.[3]

Step 3: Arrange for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • Disposal must be carried out by a licensed and approved waste disposal contractor.[3]

In Case of a Spill:

  • Evacuate personnel from the immediate area.[5]

  • Ensure adequate ventilation.[5]

  • Wearing appropriate PPE, carefully collect the spilled material. Avoid generating dust.[2][5]

  • Use spark-proof tools for collection.[5]

  • Place the collected material into a sealed, labeled container for disposal as hazardous waste.[5]

  • Clean the spill area thoroughly with soap and water.[2][5]

This compound Disposal Decision Pathway

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event container Place in a Labeled, Compatible Hazardous Waste Container ppe->container seal Securely Seal the Container container->seal storage Store in a Designated, Secure, and Ventilated Area seal->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Dispose via Licensed Hazardous Waste Contractor contact_ehs->disposal end Disposal Complete disposal->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->container

Caption: Logical workflow for the safe disposal of this compound waste.

This guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution and local authorities. Always consult your institution's EHS department for detailed requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.